Flibanserin-d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21F3N4O |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i10D2,13D2 |
InChI Key |
PPRRDFIXUUSXRA-DOWAQSPRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1C2=CC=CC=C2NC1=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Flibanserin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Flibanserin-d4, a deuterated analog of Flibanserin. This document is intended for professionals in the fields of pharmaceutical research, drug development, and analytical chemistry who require a detailed understanding of this stable isotope-labeled compound. This compound is a critical tool in pharmacokinetic studies and other quantitative analyses where it serves as an internal standard.
Introduction
Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its mechanism of action involves a complex interplay with serotonin and dopamine receptors in the brain.[3][4] Flibanserin acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[3] This modulation is believed to lead to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which is thought to be the basis for its therapeutic effect on sexual desire.
The use of a deuterated internal standard, such as this compound, is essential for accurate quantification of Flibanserin in biological matrices by mass spectrometry-based methods. The deuterium labels give this compound a higher molecular weight than the parent drug, allowing for its distinct detection and measurement, thereby improving the accuracy and precision of analytical methods. The IUPAC name for this compound is 1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
Synthesis of this compound
The synthesis of this compound involves the introduction of four deuterium atoms onto the ethyl linker of the molecule. While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be constructed by adapting established methods for the synthesis of Flibanserin. The key step is the use of a deuterated starting material to introduce the isotopic labels.
A common strategy for synthesizing Flibanserin involves the N-alkylation of 1-(3-(trifluoromethyl)phenyl)piperazine with a moiety containing the benzimidazolone ring and a two-carbon linker. To produce the deuterated analog, a deuterated version of this two-carbon linker is required.
Proposed Synthetic Pathway:
Experimental Protocols
Step 1: Synthesis of 1-(2-Hydroxyethyl-d4)-4-(3-(trifluoromethyl)phenyl)piperazine
-
To a solution of 1-(3-(trifluoromethyl)phenyl)piperazine in acetonitrile, add anhydrous potassium carbonate.
-
Add 2-bromoethanol-1,1,2,2-d4 to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(2-hydroxyethyl-d4)-4-(3-(trifluoromethyl)phenyl)piperazine.
Step 2: Synthesis of 1-(2-Chloroethyl-d4)-4-(3-(trifluoromethyl)phenyl)piperazine
-
Dissolve the product from Step 1 in an anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-(2-chloroethyl-d4)-4-(3-(trifluoromethyl)phenyl)piperazine.
Step 3: Synthesis of this compound
-
To a suspension of sodium hydride in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1,3-dihydro-2H-benzimidazol-2-one portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of the product from Step 2 in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture and stir for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the final product by column chromatography and/or recrystallization to yield high-purity this compound.
Characterization of this compound
The characterization of this compound is crucial to confirm its identity, purity, and the location of the deuterium labels. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₇D₄F₃N₄O |
| Molecular Weight | 394.43 g/mol |
| CAS Number | 2122830-91-3 |
| Appearance | White to off-white solid |
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is commonly employed. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis.
Expected Mass Spectrometry Data
| Parameter | Flibanserin | This compound |
| [M+H]⁺ (m/z) | 391.2 | 395.2 |
| Major Fragment Ions (m/z) | 231, 161, 134 | 231, 165, 138 |
Note: The fragmentation pattern of the deuterated analog will show a +4 Da shift for fragments containing the ethyl-d4 linker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the ethyl linker will be absent. In the ¹³C NMR spectrum, the signals for the deuterated carbons will be observed as triplets (due to C-D coupling) with significantly lower intensity.
Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) and Multiplicity |
| ¹H NMR | Aromatic protons, piperazine protons, and NH proton signals will be present. The characteristic triplet signals for the -CH₂-CH₂- linker in Flibanserin will be absent. |
| ¹³C NMR | Aromatic, piperazine, and carbonyl carbon signals will be present. The signals for the deuterated carbons (-CD₂-CD₂-) will appear as triplets with reduced intensity. |
Flibanserin's Mechanism of Action: A Signaling Pathway
Flibanserin's therapeutic effect is attributed to its unique activity as a multifunctional serotonin agonist and antagonist. It primarily acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual action is believed to rebalance the neurotransmitter systems that regulate sexual desire.
The signaling pathway can be summarized as follows:
-
5-HT1A Receptor Agonism: Flibanserin stimulates 5-HT1A receptors, which are inhibitory autoreceptors on serotonin neurons. This action is thought to reduce the firing rate of these neurons, leading to a decrease in serotonin release in key brain regions.
-
5-HT2A Receptor Antagonism: Simultaneously, Flibanserin blocks 5-HT2A receptors. These receptors are often excitatory and are involved in the inhibitory effects of serotonin on dopamine and norepinephrine release.
-
Neurotransmitter Rebalancing: The net effect of these actions is a decrease in the inhibitory neurotransmitter serotonin and a subsequent increase in the excitatory neurotransmitters dopamine and norepinephrine in the prefrontal cortex. This shift is hypothesized to restore a more favorable balance for processing sexual cues and experiencing sexual desire.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound, as well as the underlying mechanism of action of the parent compound. The proposed synthetic pathway offers a viable route for the preparation of this important analytical standard. The characterization data presented, including expected mass spectrometry and NMR results, will aid researchers in confirming the successful synthesis and purity of this compound. A thorough understanding of these technical aspects is essential for the accurate and reliable use of this compound in preclinical and clinical research, ultimately contributing to a better understanding of Flibanserin's pharmacology and its therapeutic applications.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 2. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2010128516A2 - Process for the preparation of flibanserin involving novel intermediates - Google Patents [patents.google.com]
Physicochemical Properties of Flibanserin-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Flibanserin-d4, the deuterated analog of Flibanserin. This compound serves as a critical internal standard for the quantitative analysis of Flibanserin in biological matrices, making a thorough understanding of its properties essential for accurate pharmacokinetic and metabolic studies. This document outlines its chemical characteristics, provides detailed experimental protocols for its analysis, and illustrates its parent compound's mechanism of action through signaling pathway diagrams.
Core Physicochemical Properties
This compound is the isotopically labeled version of Flibanserin, a medication used for the treatment of hypoactive sexual desire disorder in premenopausal women.[1][2][3] The primary difference between this compound and its non-deuterated counterpart is the replacement of four hydrogen atoms with deuterium atoms. This substitution results in a slightly higher molecular weight but does not significantly alter the fundamental physicochemical properties. Due to the limited availability of direct experimental data for this compound, the properties of Flibanserin are presented as a close proxy.
| Property | Value (Flibanserin) | Remarks on this compound |
| Molecular Formula | C₂₀H₂₁F₃N₄O[2][4] | C₂₀H₁₇D₄F₃N₄O |
| Molecular Weight | 390.41 g/mol | Approximately 394.43 g/mol (Calculated) |
| CAS Number | 167933-07-5 | 2122830-91-3 |
| Appearance | White to off-white powder | Expected to be similar to Flibanserin |
| Solubility | Poor aqueous solubility (4.32 ± 0.56 mg/L). Soluble in DMSO (50 mg/mL) and a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL). | Expected to have very similar solubility to Flibanserin. Deuteration can sometimes slightly alter solubility. |
| Protein Binding | ~98%, highly bound to serum proteins (mostly albumin) | Expected to have similar protein binding characteristics. |
| pKa | Approximately 5.9 (weakly acidic) | Expected to be very similar to Flibanserin. |
| LogP | 4.3 | Expected to be very similar to Flibanserin. |
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Flibanserin. Below are detailed protocols for a typical LC-MS/MS method used in pharmacokinetic studies.
Protocol 1: Quantification of Flibanserin in Human Plasma using UPLC-MS/MS
This method is adapted from validated procedures for the analysis of Flibanserin in biological samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Flibanserin concentrations).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A reversed-phase column such as a Kinetex C18 (2.6 μm, 2.1 × 50 mm) is suitable.
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v) is commonly used.
-
Flow Rate: An isocratic elution at a flow rate of 0.3 mL/min is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source is used.
-
MRM Transitions:
-
Flibanserin: The specific parent and daughter ion masses would be optimized for the instrument. For example, m/z 391.3 → 161.3 has been reported.
-
This compound: The parent ion will be approximately 4 mass units higher than Flibanserin, with a corresponding shift in the fragment ion if the deuterium atoms are on the fragmented portion. The exact m/z values must be determined experimentally.
-
3. Data Analysis:
-
Quantification is achieved by calculating the peak area ratio of the analyte (Flibanserin) to the internal standard (this compound).
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of Flibanserin in the unknown samples is then determined from this calibration curve.
Signaling Pathways and Mechanism of Action
Flibanserin's therapeutic effect is attributed to its unique activity as a multifunctional serotonin agonist and antagonist. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is believed to modulate the levels of key neurotransmitters in the brain, specifically increasing dopamine and norepinephrine while decreasing serotonin in certain brain regions, which is thought to be the mechanism for enhancing sexual desire.
Caption: Flibanserin's signaling pathway in the prefrontal cortex.
Experimental and Analytical Workflow
The development and use of this compound in a research or clinical setting follows a structured workflow, from synthesis to its application in bioanalysis.
Caption: General workflow for the development and use of this compound.
References
An In-Depth Technical Guide to the Isotopic Purity Determination of Flibanserin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin, a multifunctional serotonin agonist and antagonist, is the first FDA-approved medication for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its mechanism of action involves the modulation of key neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. Flibanserin-d4, a deuterated analog of Flibanserin, serves as an essential internal standard for the accurate quantification of the parent drug in biological matrices during pharmacokinetic and metabolic studies. The incorporation of four deuterium atoms allows for its differentiation from the unlabeled drug by mass spectrometry.
The reliability and accuracy of such quantitative bioanalytical methods are fundamentally dependent on the isotopic purity of the deuterated standard. This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity of this compound, including detailed experimental protocols for high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species. The following table summarizes representative isotopic purity specifications.
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d4) | Commercial Supplier Data (Typical) |
| Deuterium Incorporation | 99 atom % D | Commercial Supplier Data (Typical) |
| Chemical Purity | ≥98% | Commercial Supplier Data (Typical) |
Experimental Protocols
The determination of isotopic purity for this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) for the precise measurement of isotopic distribution and Nuclear Magnetic Resonance (NMR) spectroscopy for confirming the location of deuterium labeling and providing an independent measure of isotopic enrichment.
Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the procedure for determining the isotopic distribution of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.
2. LC-HRMS Analysis:
-
Liquid Chromatography System: A UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: Set to a minimum of 30,000 (FWHM).
3. Data Analysis:
-
Extract the full scan mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the isotopic cluster for the protonated molecule, [M+H]⁺. The theoretical monoisotopic mass of Flibanserin-d0 is 390.1722 u, and for this compound is 394.1974 u.
-
Measure the peak intensities for the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.
-
Calculate the isotopic purity using the following formula:
Protocol 2: Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to assess the degree of deuteration at specific sites.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d6, DMSO-d6) in an NMR tube.
2. NMR Analysis:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Acquisition Parameters:
-
Number of scans: 16 or more to achieve adequate signal-to-noise.
-
Relaxation delay (d1): 5 seconds to ensure full relaxation of protons.
-
Pulse width: Calibrated 90° pulse.
-
3. Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Integrate the signals in the ¹H NMR spectrum.
-
In Flibanserin, the protons on the ethylene bridge are expected to be deuterated in this compound. Identify the corresponding signals in the spectrum of an authentic unlabeled Flibanserin standard.
-
In the ¹H NMR spectrum of this compound, the signals corresponding to the deuterated positions should be significantly reduced or absent.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a well-resolved, non-deuterated proton signal in the molecule (e.g., an aromatic proton).
Visualizations
Flibanserin Mechanism of Action
Flibanserin's therapeutic effect is attributed to its unique interaction with serotonergic and dopaminergic pathways in the prefrontal cortex.[1][2] It acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1][2] This dual activity leads to a decrease in serotonin levels and a subsequent increase in the downstream release of dopamine and norepinephrine, which are neurotransmitters associated with sexual desire and arousal.[1]
Caption: Flibanserin's signaling pathway.
Experimental Workflow for Isotopic Purity Determination
The overall workflow for the comprehensive analysis of this compound isotopic purity involves a combination of both HRMS and NMR techniques to ensure a thorough and accurate assessment.
References
A Technical Guide to the Certificate of Analysis for Flibanserin-d4
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth analysis of the critical quality attributes and analytical methodologies associated with Flibanserin-d4, a deuterated internal standard essential for the accurate quantification of Flibanserin in biological matrices. The information presented herein is a synthesized representation of typical data found on a Certificate of Analysis (CoA) and is supported by established analytical protocols.
Introduction to this compound
This compound is the deuterium-labeled analog of Flibanserin, a 5-HT1A receptor agonist and 5-HT2A receptor antagonist.[1][2] It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy and precision of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2][3] The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Flibanserin, but is distinguishable by its mass, allowing for reliable correction of variability during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the typical specifications for this compound as would be presented on a Certificate of Analysis.
| Test | Specification | Method |
| Appearance | White to Off-White Solid | Visual Inspection |
| Identity | Conforms to Structure | ¹H NMR, Mass Spectrometry |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Mass (by MS) | Conforms to Theoretical Mass | Mass Spectrometry (MS) |
| Isotopic Purity | ≥99% Deuterated Forms (d₁-d₄) | Mass Spectrometry (MS) |
| Residual Solvents | Meets USP <467> Requirements | Gas Chromatography (GC) |
| Water Content | ≤1.0% | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are based on established methods for the analysis of Flibanserin and its deuterated analog.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the chemical purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a PDA detector.[4]
-
Column: Agilent C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of 0.01M Potassium Dihydrogen Phosphate buffer (pH 3.50) and Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is measured and compared to the total area of all peaks to calculate the purity.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
This method confirms the identity and determines the isotopic enrichment of this compound.
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Column: Kinetex C18 (2.6 µm, 2.1 x 50 mm).
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm its identity. The relative intensities of the deuterated (d1-d4) and non-deuterated (d0) species are used to calculate the isotopic purity.
3.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This technique is used to confirm the chemical structure of this compound.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (methanol-d4) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting ¹H NMR spectrum is analyzed to ensure that the observed chemical shifts and coupling constants are consistent with the expected structure of this compound. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
Visualizations
4.1. Quality Control Workflow for this compound
The following diagram illustrates the typical quality control workflow for the release of a batch of this compound.
Caption: Quality Control Workflow for this compound Analysis.
4.2. Analytical Method Relationship
The following diagram shows the relationship between the different analytical methods and the quality attributes they assess.
Caption: Relationship between Analytical Methods and Quality Attributes.
References
Navigating the Long-Term Viability of Flibanserin-d4: A Technical Guide to Storage and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the long-term storage and stability of Flibanserin-d4, a critical deuterated analog of Flibanserin. Designed for researchers, scientists, and professionals in drug development, this document outlines best practices for maintaining the integrity of this compound, details experimental protocols for stability assessment, and illustrates the compound's mechanism of action.
While specific long-term stability data for this compound under a comprehensive range of conditions is not extensively available in public literature, this guide synthesizes existing knowledge on Flibanserin, general principles for storing isotopically labeled compounds, and available supplier information to provide robust recommendations.
Recommended Storage and Stability of this compound
Proper storage is paramount to ensure the chemical and isotopic integrity of this compound, which is primarily used as an internal standard in pharmacokinetic and analytical studies.[1][2] The stability of this compound is influenced by temperature, light, and humidity.
Optimal Storage Conditions:
Based on supplier recommendations and general guidelines for deuterated compounds, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Low temperatures minimize the rate of chemical degradation. One supplier of this compound hydrochloride indicates stability for at least 4 years at -20°C.[3] |
| Light | Protect from light. | Exposure to light can induce photodegradation. Storage in amber vials or light-proof containers is advised. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes the risk of oxidative degradation. |
| Form | Solid form is preferred over solutions for long-term storage. | Compounds in solution are generally more susceptible to degradation. |
General Stability Insights from Flibanserin:
Forced degradation studies on the non-deuterated parent compound, Flibanserin, reveal its susceptibility to oxidative conditions.[4][5] Studies have shown that Flibanserin degrades in the presence of hydrogen peroxide, with the degradation following first-order kinetics. Two N-oxide impurities have been identified as degradation products under these conditions. The compound is relatively stable under acidic and alkaline hydrolysis at room temperature.
While these findings for Flibanserin provide valuable insights, it is crucial to perform specific stability studies for this compound to establish its unique degradation profile.
Experimental Protocols for Stability Assessment
To ensure the reliability of research outcomes, the stability of this compound should be rigorously evaluated using validated stability-indicating analytical methods. The following protocols, primarily developed for Flibanserin, can be adapted for its deuterated analog.
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for separating this compound from its potential degradation products.
Table 1: HPLC Method Parameters for Flibanserin Stability Testing
| Parameter | Condition 1 | Condition 2 |
| Column | Agilent C18 (150 x 4.6 mm, 5µm) | Kinetex C18 (50 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Acetonitrile : 0.01M KH2PO4 buffer (pH 3.5) (40:60 v/v) | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Detection | UV at 248 nm | MS/MS |
| Temperature | 30°C | Not specified |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to validate the stability-indicating nature of the analytical method.
Table 2: Forced Degradation Conditions for Flibanserin
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1 M HCl | 7 days at room temperature and 70°C |
| Base Hydrolysis | 1 M NaOH | 7 days at room temperature and 70°C |
| Oxidative | 3% H2O2 | 48 hours at room temperature |
| Thermal | 70°C | 7 days |
| Photolytic | UV light | 6 hours |
Workflow for a Forced Degradation Study:
Signaling Pathway of Flibanserin
Flibanserin's therapeutic effect is attributed to its unique activity as a multifunctional serotonin agonist and antagonist. It primarily acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual mechanism is believed to rebalance neurotransmitter levels in the prefrontal cortex, a key brain region involved in sexual desire.
The agonistic action at 5-HT1A receptors and antagonistic action at 5-HT2A receptors leads to a decrease in serotonin levels, while simultaneously increasing the downstream release of dopamine and norepinephrine. This neurochemical shift is thought to be the basis for its efficacy in treating hypoactive sexual desire disorder (HSDD).
Conclusion
While a comprehensive, publicly available long-term stability profile for this compound is yet to be established, the information presented in this guide provides a robust framework for its proper storage and handling. By adhering to the recommended storage conditions, researchers can minimize degradation and ensure the integrity of this vital analytical standard. The detailed experimental protocols for stability-indicating methods offer a clear path for laboratories to validate the stability of their this compound stocks. A thorough understanding of Flibanserin's mechanism of action further enriches the context for its application in pharmaceutical research and development. It is strongly recommended that individual laboratories perform their own stability studies to determine appropriate re-test dates for their specific batches of this compound.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. caymanchem.com [caymanchem.com]
- 4. research.monash.edu [research.monash.edu]
- 5. Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Technical Guide: Spectroscopic and Spectrometric Analysis of Flibanserin-d4
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for Flibanserin-d4, a deuterated analog of Flibanserin. This document is intended to serve as a comprehensive resource, presenting key analytical data, detailed experimental protocols, and workflow visualizations to support research and development activities.
Introduction
This compound is the deuterium-labeled version of Flibanserin, a medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. The incorporation of four deuterium atoms on the ethyl chain connecting the piperazine and benzimidazolone rings makes this compound an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1][2][3][4] Its increased mass allows for clear differentiation from the unlabeled parent compound, ensuring accurate quantification in complex biological matrices.
Compound Information
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzo[d]imidazol-2-one |
| Synonyms | This compound |
| CAS Number | 2122830-91-3 |
| Molecular Formula | C₂₀H₁₇D₄F₃N₄O |
| Molecular Weight | 394.43 g/mol |
| Parent Compound | Flibanserin |
| Parent Compound MW | 390.41 g/mol |
Mass Spectrometry Data
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Flibanserin.[3] Below are the expected mass spectrometry data points for this compound.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Parent Ion (M+H)⁺ | m/z 395.2 |
| Major Fragment Ions | Due to the proprietary nature of reference standards, detailed fragmentation patterns are not publicly available. However, fragmentation would be expected to occur at similar bonds as the parent compound, with mass shifts corresponding to the deuterated ethyl group. |
Experimental Protocol: UPLC-MS/MS Analysis
The following protocol is based on established methods for the quantification of Flibanserin in human plasma using this compound as an internal standard.
Sample Preparation:
-
To 100 µL of human plasma, add a known concentration of this compound internal standard.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for UPLC-MS/MS analysis.
Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Kinetex C18 (2.6 µm, 2.1 x 50 mm)
-
Mobile Phase: 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Elution Mode: Isocratic
Mass Spectrometer Conditions:
-
System: Waters Xevo TQD Mass Spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
UPLC-MS/MS Workflow for Pharmacokinetic Studies
The following diagram illustrates the workflow for a typical pharmacokinetic study utilizing this compound.
NMR Spectroscopy Data
Detailed ¹H and ¹³C NMR data for this compound are not publicly available. This information is typically found on the Certificate of Analysis provided by the manufacturer upon purchase. However, based on the structure of Flibanserin, the following provides an expected outline of the NMR spectra.
¹H NMR Data (Predicted)
The ¹H NMR spectrum of this compound would be expected to be very similar to that of Flibanserin, with the notable exception of the signals corresponding to the ethyl protons, which would be absent due to deuterium substitution.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.8 | Multiplets | 7H | Aromatic protons |
| ~3.2 | Multiplet | 4H | Piperazine protons adjacent to the trifluoromethylphenyl group |
| ~2.7 | Multiplet | 4H | Piperazine protons adjacent to the deuterated ethyl group |
| Signals for -CH₂-CH₂- | Absent | 0H | Deuterated ethyl group |
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum would also closely resemble that of the parent compound. The signals for the deuterated carbons would be significantly diminished or absent, and may appear as multiplets due to carbon-deuterium coupling.
| Chemical Shift (ppm) | Assignment |
| ~155 | Carbonyl carbon |
| ~110-152 | Aromatic and piperazine carbons |
| Signals for -CH₂-CH₂- | Absent or very weak multiplets |
NMR Sample Preparation and Analysis Workflow
The general workflow for obtaining NMR data for a compound like this compound is outlined below.
Conclusion
This compound is a critical analytical tool for the accurate quantification of Flibanserin in biological samples. Its well-defined molecular weight and structural similarity to the parent compound make it an excellent internal standard for mass spectrometry-based assays. While detailed public NMR and mass spectral data are limited, the information provided in this guide, based on established analytical methods and predicted spectral characteristics, serves as a valuable resource for researchers in the field of drug development and bioanalysis. For definitive quantitative data, it is recommended to obtain a Certificate of Analysis from a certified vendor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound HCl (ethylene-d4) | LGC Standards [lgcstandards.com]
The Role of Flibanserin-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Flibanserin-d4 as an internal standard in the bioanalysis of Flibanserin. It covers the core mechanism of action of Flibanserin, detailed experimental protocols for its quantification, and a summary of validation data from various studies.
Introduction: The Mechanism of Action of Flibanserin
Flibanserin is a medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its pharmacological activity is centered on its modulation of serotonergic, dopaminergic, and noradrenergic pathways in the central nervous system.[1][3] Flibanserin exhibits a dual mechanism of action, functioning as a high-affinity agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[4] This activity leads to a decrease in serotonin levels in the brain, while simultaneously promoting an increase in the levels of dopamine and norepinephrine. This modulation of neurotransmitters is believed to be the underlying mechanism for its therapeutic effects in HSDD.
The following diagram illustrates the proposed signaling pathway of Flibanserin.
Caption: Proposed mechanism of action of Flibanserin.
This compound as an Internal Standard
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest. The IS helps to correct for variations in sample preparation, injection volume, and instrument response.
This compound, a deuterated analog of Flibanserin, serves as an ideal internal standard for the quantification of Flibanserin in biological matrices. Deuterated standards are considered the "gold standard" for mass spectrometry-based quantification because they have nearly identical physicochemical properties to the analyte, including extraction recovery, ionization efficiency, and chromatographic retention time. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for separate detection and quantification.
Experimental Protocols for Quantification
The quantification of Flibanserin in biological samples, such as human plasma, typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound as an internal standard is integral to this workflow.
Sample Preparation
The initial step involves the extraction of Flibanserin and this compound from the biological matrix. Two common methods are protein precipitation and liquid-liquid extraction.
-
Protein Precipitation: This is a rapid and simple method where a solvent, typically acetonitrile, is added to the plasma sample. This causes the proteins in the plasma to precipitate, while the analyte and the internal standard remain in the supernatant. The supernatant is then separated by centrifugation and can be directly injected into the LC-MS/MS system or further processed.
-
Liquid-Liquid Extraction: This method involves the use of an organic solvent, such as ethyl acetate, to extract the analyte and internal standard from the aqueous plasma sample. After mixing and centrifugation, the organic layer containing Flibanserin and this compound is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
The following diagram outlines a typical experimental workflow for the quantification of Flibanserin using this compound as an internal standard.
Caption: Experimental workflow for Flibanserin quantification.
Chromatographic Separation
Chromatographic separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C18 column is commonly employed for the separation of Flibanserin and its internal standard from other matrix components. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile).
Mass Spectrometric Detection
Detection is performed using a tandem mass spectrometer, typically with a positive electrospray ionization (ESI+) source. The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, specific precursor-to-product ion transitions are monitored for both Flibanserin and this compound.
Quantitative Data and Method Validation
Bioanalytical methods using this compound as an internal standard have been rigorously validated according to regulatory guidelines. The following tables summarize key validation parameters from published studies.
Table 1: Linearity and Sensitivity of Flibanserin Quantification Methods
| Study Reference | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| He et al., 2019 | 100 - 120,000 | 100 |
| Al-Majed et al., 2018 | 0.22 - 555 | 0.22 |
| Abdel-Megied et al., 2019 | 5 - 1000 | 5 |
Table 2: Accuracy and Precision of Flibanserin Quantification Methods
| Study Reference | QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |
| He et al., 2019 | 800 (LQC) | -6.6 to 12.0 | < 12.0 |
| 8000 (MQC) | |||
| 80,000 (HQC) | |||
| Al-Majed et al., 2018 | Not specified | Within acceptable range | Within acceptable range |
| Abdel-Megied et al., 2019 | Not specified | Within acceptable range | Within acceptable range |
Table 3: Recovery of Flibanserin from Plasma
| Study Reference | Extraction Method | Recovery (%) |
| He et al., 2019 | Protein Precipitation | 91.5 - 95.8 |
| Al-Majed et al., 2018 | Liquid-Liquid Extraction | Not specified |
| Abdel-Megied et al., 2019 | Protein Precipitation | Not specified |
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Flibanserin in biological matrices. Its use as an internal standard in LC-MS/MS methods allows for the correction of analytical variability, ensuring high-quality data for pharmacokinetic and other clinical studies. The well-established experimental protocols and validated performance parameters underscore the robustness of this analytical approach in drug development and research.
References
- 1. What is the mechanism of Flibanserin? [synapse.patsnap.com]
- 2. growingscience.com [growingscience.com]
- 3. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. go.drugbank.com [go.drugbank.com]
Flibanserin-d4: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Flibanserin-d4 in various organic solvents. Given that this compound is a deuterated analog of Flibanserin, its solubility properties are expected to be nearly identical to the parent compound. Therefore, this document synthesizes available solubility data for both Flibanserin and its deuterated form to offer a robust resource for laboratory work. The guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary signaling pathway.
Core Solubility Data
The solubility of a compound is a critical physicochemical property that influences its suitability for various stages of drug development, from in vitro assays to formulation. The following tables summarize the known quantitative and qualitative solubility of Flibanserin, which serves as a strong surrogate for this compound, in several common organic solvents.
Quantitative Solubility of Flibanserin
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | ~30 - 78 | ~76.8 - 199.8 | Data from various suppliers; sonication may be required.[1][2] |
| Ethanol | ~15 - 23 | ~38.4 - 58.9 | Data from various suppliers.[1][2] |
| Dimethylformamide (DMF) | ~30 | ~76.8 | Data from a supplier datasheet.[1] |
Note: The molecular weight of Flibanserin (390.40 g/mol ) is used for the molar concentration calculation.
Qualitative Solubility of Flibanserin and this compound
| Solvent | Solubility | Compound |
| Methanol | Sparingly Soluble | Flibanserin |
| Acetonitrile | Sparingly Soluble | Flibanserin |
| Toluene | Sparingly Soluble | Flibanserin |
| Acetone | Soluble | Flibanserin |
| Chloroform | Freely Soluble | Flibanserin |
| Methylene Chloride | Very Soluble | Flibanserin |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | This compound |
| Methanol | Slightly Soluble | This compound |
| Water | Insoluble | Flibanserin |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound. This protocol outlines a general procedure adaptable for determining the solubility of this compound in various organic solvents.
Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specific temperature when the system is at equilibrium.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvents (e.g., DMSO, ethanol, methanol)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound solid to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. The extended shaking ensures that the dissolution process has reached a steady state.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a chemically resistant syringe filter (e.g., PTFE). Filtration is a common and effective method, but care must be taken to avoid adsorption of the solute onto the filter membrane.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the same organic solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Use these standards to generate a calibration curve.
-
Calculation: Determine the concentration of this compound in the diluted samples by referring to the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or molarity (mol/L).
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Flibanserin Signaling Pathway
Flibanserin's pharmacological effect is primarily attributed to its interaction with serotonin and dopamine receptors in the brain. It acts as a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This dual mechanism is believed to be responsible for its therapeutic effects. The diagram below illustrates this primary signaling pathway.
Caption: Primary Signaling Pathway of Flibanserin.
References
Deuterium Labeling in Flibanserin-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterium labeling in Flibanserin-d4, a crucial internal standard for the bioanalytical quantification of Flibanserin. This document details the precise location of the deuterium atoms, summarizes key quantitative data, and presents a representative experimental workflow for its synthesis and analysis.
Position of Deuterium Labeling
This compound is a deuterated analog of Flibanserin where four hydrogen atoms are replaced by deuterium atoms. The labeling is specifically located on the ethylene bridge that connects the piperazine ring to the benzimidazolone moiety.
The formal chemical name for this compound is 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d4]-2H-benzimidazol-2-one.[1][2] This specific placement of deuterium atoms provides a stable isotopic label with a significant mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The molecular weight of Flibanserin is 390.41 g/mol , while this compound has a molecular weight of approximately 394.43 g/mol .[3]
The following diagram illustrates the chemical structure of Flibanserin with the deuterium labeling positions clearly marked on the d4 variant.
Quantitative Data Summary
This compound is utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure the accuracy and precision of Flibanserin quantification in biological matrices.[4][5] The key quantitative parameters for a high-quality deuterated standard are its isotopic purity and enrichment.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₇D₄F₃N₄O | |
| Molecular Weight | 394.43 g/mol | |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | |
| Isotopic Enrichment | 99 atom % D |
Representative Experimental Protocols
While the precise, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be derived from the known synthesis of Flibanserin. The key step involves the use of a deuterated starting material to introduce the deuterium atoms into the ethylene bridge.
Representative Synthesis of this compound
The synthesis of this compound can be conceptually approached by reacting 1-(3-(trifluoromethyl)phenyl)piperazine with a deuterated 1-(2-chloroethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one.
Step 1: Synthesis of 1-(2-hydroxyethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one
-
To a solution of 1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH).
-
Stir the mixture at room temperature to form the sodium salt.
-
Add 2-bromoethanol-d4 and heat the reaction mixture.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 1-(2-chloroethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one
-
Dissolve the 1-(2-hydroxyethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, remove the solvent under reduced pressure to obtain the crude chlorinated product.
Step 3: Synthesis of this compound
-
Dissolve 1-(3-(trifluoromethyl)phenyl)piperazine and 1-(2-chloroethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one in a solvent such as acetonitrile.
-
Add a base, for instance, potassium carbonate, and a catalytic amount of potassium iodide.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude this compound by column chromatography or recrystallization to yield the final product.
Analytical Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various analytical techniques.
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and assess the isotopic enrichment.
-
Method: A high-resolution mass spectrometer (HRMS) is used to determine the exact mass of the molecular ion.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound (~395.18 [M+H]⁺). The isotopic distribution pattern is analyzed to confirm the incorporation of four deuterium atoms and to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure and the position of deuterium labeling.
-
Method: ¹H NMR and ¹³C NMR spectra are recorded.
-
Expected Result: In the ¹H NMR spectrum, the signals corresponding to the protons on the ethylene bridge will be absent or significantly reduced in intensity, confirming the location of the deuterium labels. The rest of the spectrum should be consistent with the structure of Flibanserin.
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the chemical purity of the final compound.
-
Method: A validated HPLC method with UV or MS detection is used.
-
Expected Result: The chromatogram should show a single major peak corresponding to this compound, with purity typically exceeding 98%.
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.
Conclusion
This compound, with its deuterium atoms strategically placed on the stable ethylene bridge, serves as a reliable internal standard for the accurate quantification of Flibanserin in complex biological matrices. The synthesis of this labeled compound involves the use of a deuterated precursor, and its rigorous analytical characterization is essential to ensure its isotopic and chemical purity. This technical guide provides a foundational understanding for researchers and professionals working with Flibanserin and its deuterated analog in the field of drug development and analysis.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]
- 2. A systematic UHPLC-Q-TOF-MS/MS based analytical approach for characterization of flibanserin metabolites and establishm… [ouci.dntb.gov.ua]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry-Based Rapid Quantitative Bioanalysis of Flibanserin: Pharmacokinetic and Brain Tissue Distribution Study in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Flibanserin-d4: A Technical Guide to Supplier Specifications and Quality Control
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Flibanserin-d4, a deuterated internal standard essential for the accurate quantification of Flibanserin in preclinical and clinical research. This document outlines typical supplier specifications, detailed analytical methodologies for quality control, and the pharmacological context of Flibanserin's mechanism of action.
This compound: An Overview
This compound is a stable isotope-labeled analog of Flibanserin, the active pharmaceutical ingredient approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] As an internal standard, this compound is critical for correcting variations in sample preparation and instrument response in analytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring the reliability and accuracy of pharmacokinetic and metabolic studies.[2][3] The deuterium labels are typically introduced in the ethylene linker of the molecule.
Supplier Specifications
The quality of this compound is paramount for its use as an internal standard. While specifications can vary between suppliers, the following tables summarize common quality benchmarks. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for lot-specific data.
Table 1: General Product Specifications
| Parameter | Typical Specification |
| Chemical Name | 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d4]-2H-benzimidazol-2-one |
| CAS Number | 2122830-91-3[4][5] |
| Molecular Formula | C₂₀H₁₇D₄F₃N₄O |
| Molecular Weight | 394.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage | -20°C |
Table 2: Quality Control Specifications
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC | ≥97% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D |
| Isotopic Enrichment | Mass Spectrometry/NMR | ≥99% deuterated forms (d₁-d₄) |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols for Quality Control
Ensuring the quality of this compound involves rigorous analytical testing. The following are detailed methodologies adapted from published analytical methods for Flibanserin and general practices for the quality control of stable isotope-labeled standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to assess the chemical purity of this compound and to detect any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer such as ammonium acetate or potassium phosphate. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to 0.01M potassium phosphate buffer (pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 248 nm.
-
Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume (e.g., 10 µL) of the sample solution.
-
Run the analysis and record the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to determine its isotopic purity and enrichment.
-
Instrumentation: A high-resolution mass spectrometer (HR-MS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Full scan mode to observe the isotopic cluster of the molecular ion.
-
Sample Preparation: The sample is diluted to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Procedure:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in the appropriate mass range.
-
Identify the monoisotopic mass of the unlabeled Flibanserin and the d4-labeled compound.
-
Calculate the isotopic enrichment by comparing the intensities of the labeled and unlabeled isotopic peaks.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is employed to confirm the chemical structure of this compound and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or Chloroform-d.
-
Experiments: ¹H NMR and ¹³C NMR.
-
Procedure:
-
Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Acquire the ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the absence of signals corresponding to the protons that have been replaced by deuterium and to ensure the overall structure is correct.
-
Mandatory Visualizations
Flibanserin Signaling Pathway
Flibanserin exerts its pharmacological effects through a complex interaction with serotonin and dopamine receptors in the brain. It acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is believed to decrease serotonin levels while increasing dopamine and norepinephrine levels in the prefrontal cortex, which is implicated in reward and motivation.
Caption: Flibanserin's mechanism of action in the prefrontal cortex.
Quality Control Experimental Workflow
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
Caption: A typical quality control workflow for this compound.
Conclusion
The quality and accurate characterization of this compound are indispensable for its role as an internal standard in regulated and research environments. This guide provides a foundational understanding of the key specifications and analytical methods used to ensure its identity, purity, and isotopic enrichment. Researchers and drug development professionals should use this information to critically evaluate and select high-quality this compound for their analytical needs, thereby ensuring the integrity and reliability of their study data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. veeprho.com [veeprho.com]
- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2122830-91-3 [chemicalbook.com]
- 5. labshake.com [labshake.com]
Methodological & Application
Application Note: High-Throughput Analysis of Flibanserin in Human Plasma Using Flibanserin-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flibanserin in human plasma. The use of a stable isotope-labeled internal standard, Flibanserin-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies. The method has been validated following the US Food and Drug Administration guidelines.[1][2]
Introduction
Flibanserin is the first FDA-approved medication for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[3] Accurate determination of flibanserin concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity and selectivity.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays. This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby effectively correcting for variations during sample preparation and ionization. This application note provides a detailed protocol for the determination of flibanserin in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Flibanserin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
An ultra-performance liquid chromatography (UPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Kinetex C18 (2.6 µm, 2.1 x 50 mm) |
| Mobile Phase | 20 mM Ammonium acetate buffer (pH 4.5) : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
| Run Time | 2.0 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Flibanserin) | To be determined based on specific instrumentation |
| MRM Transition (this compound) | To be determined based on specific instrumentation |
| Collision Energy | Optimized for each transition |
| Cone Voltage | Optimized for each transition |
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of flibanserin and the internal standard from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot into the LC-MS/MS system.
Method Validation
The bioanalytical method was validated according to the US Food and Drug Administration guidelines for linearity, precision, accuracy, selectivity, carryover, and stability.
Linearity
The method demonstrated excellent linearity over a concentration range of 5–1000 ng/mL in human plasma. The correlation coefficient (r²) was >0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The precision (%CV) and accuracy (%RE) were within the acceptable limits.
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Low QC | < 15% | ± 15% | < 15% | ± 15% |
| Medium QC | < 15% | ± 15% | < 15% | ± 15% |
| High QC | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect
The extraction recovery of flibanserin was determined to be in the range of 91.5–95.8%. No significant matrix effect was observed, indicating that the co-eluting endogenous components did not interfere with the ionization of the analyte or the internal standard.
Stability
Flibanserin was found to be stable in human plasma under various storage conditions, including at room temperature for 12 hours, at 4 °C for 48 hours, at -20 °C for 30 days, and after three freeze-thaw cycles.
Visualizations
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]
- 3. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Notes & Protocols: Quantitative Analysis of Flibanserin in Human Plasma using Flibanserin-d4 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flibanserin is a non-hormonal medication approved for the treatment of premenopausal women with acquired, generalized hypoactive sexual desire disorder (HSDD).[1][2] It acts as a multifunctional serotonin agonist and antagonist, modulating the levels of dopamine and norepinephrine in the brain to enhance sexual desire.[3] Accurate and reliable quantification of Flibanserin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed protocol for the quantitative analysis of Flibanserin in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, with Flibanserin-d4 serving as the internal standard (IS).
Principle
The method involves the extraction of Flibanserin and its deuterated internal standard, this compound, from human plasma, followed by chromatographic separation and detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard (this compound) ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the analysis of Flibanserin in human plasma.[4][5]
Materials and Reagents
-
Flibanserin reference standard (>99% purity)
-
This compound internal standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Human plasma (drug-free, sourced from a certified blood bank)
Instrumentation
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer
-
Analytical Column: Kinetex C18 (2.6 µm, 2.1 × 50 mm) or equivalent
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Flibanserin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Flibanserin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards at concentrations ranging from 5 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Flibanserin from plasma.
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Elution Mode: Isocratic.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 2 minutes.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flibanserin: m/z 391.13 → 161.04
-
This compound: The precursor ion will be m/z 395.15. The product ion will likely be similar to the non-deuterated form, but should be optimized. A common transition for deuterated standards involves the loss of a non-deuterated fragment.
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 650 L/hr.
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to the US Food and Drug Administration (FDA) guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Low | 15 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| Medium | 400 | < 15 | < 15 | 85 - 115 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | > 85 | 85 - 115 |
| High | 800 | > 85 | 85 - 115 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of Flibanserin in human plasma.
Caption: Workflow for Flibanserin quantification in human plasma.
Conclusion
The described LC-MS/MS method using this compound as an internal standard is a robust, sensitive, and specific approach for the quantitative analysis of Flibanserin in human plasma. The simple protein precipitation extraction procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated and applied to pharmacokinetic studies.
References
- 1. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flibanserin: pharmacokinetics, pharmacology, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 4. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Flibanserin-d4 in Pharmacokinetic Studies of Flibanserin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Pharmacokinetic studies of Flibanserin rely on robust and accurate bioanalytical methods to quantify the drug's concentration in biological matrices, typically plasma. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS) to ensure accuracy and precision.[3][4] Flibanserin-d4, a deuterated analog of Flibanserin, serves as an ideal internal standard for these studies due to its similar physicochemical properties to the parent drug, allowing for effective compensation for variability during sample preparation and analysis.[5]
Pharmacokinetic Profile of Flibanserin
Flibanserin is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 0.75 to 1 hour. It exhibits an absolute oral bioavailability of 33% due to extensive first-pass metabolism. Flibanserin is highly bound to plasma proteins (approximately 98%), primarily albumin. The metabolism of Flibanserin is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19. The terminal half-life of Flibanserin is approximately 11 hours.
Data Presentation: Pharmacokinetic Parameters of Flibanserin
The following table summarizes the key pharmacokinetic parameters of Flibanserin in healthy premenopausal women after a single 100 mg oral dose.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | ~0.75 - 1 hour | |
| Cmax (Peak Plasma Concentration) | 419 ng/mL | |
| AUC (Area Under the Curve) | Varies; increased with food | |
| t1/2 (Half-life) | ~11 hours | |
| Absolute Bioavailability | 33% | |
| Protein Binding | ~98% |
Experimental Protocols
Protocol 1: Quantification of Flibanserin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Flibanserin in human plasma for pharmacokinetic studies.
1. Materials and Reagents:
-
Flibanserin reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
-
Water (deionized, HPLC grade)
2. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions:
-
Flibanserin Stock Solution (1 mg/mL): Accurately weigh and dissolve Flibanserin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Flibanserin stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
| Parameter | Condition | Reference |
| Chromatographic Column | Kinetex C18 (2.6 µm, 2.1 x 50 mm) | |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (50:50, v/v) | |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 40 °C | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| MS/MS Transitions | Flibanserin: m/z 391.3 → 161.3this compound: (Varies based on deuteration pattern) |
6. Data Analysis:
-
Quantify Flibanserin concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Signaling Pathway of Flibanserin
Caption: Flibanserin's proposed mechanism of action.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Experimental workflow for Flibanserin analysis.
Conclusion
The use of this compound as an internal standard is integral to the accurate and precise quantification of Flibanserin in pharmacokinetic studies. The detailed LC-MS/MS protocol provided herein offers a robust methodology for researchers in the field of drug development. Understanding the pharmacokinetic profile and the underlying mechanism of action of Flibanserin is essential for its safe and effective clinical use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flibanserin: pharmacokinetics, pharmacology, clinical applications and side effects_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Flibanserin-d4 in Bioequivalence Studies of Flibanserin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. To ensure the therapeutic equivalence of generic formulations of Flibanserin, bioequivalence (BE) studies are essential. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A critical component of the analytical methodology in these studies is the use of a stable isotope-labeled internal standard, such as Flibanserin-d4, to ensure the accuracy and precision of the quantification of Flibanserin in biological matrices.
This document provides detailed application notes and protocols for conducting a bioequivalence study of Flibanserin, with a specific focus on the use of this compound as an internal standard in the analytical phase.
Mechanism of Action of Flibanserin
Flibanserin's mechanism of action is not fully understood but is known to involve the modulation of key neurotransmitters in the brain. It acts as a postsynaptic serotonin 1A (5-HT1A) receptor agonist and a serotonin 2A (5-HT2A) receptor antagonist. This dual action is believed to lead to a decrease in serotonin levels while increasing the levels of dopamine and norepinephrine in the prefrontal cortex. This rebalancing of neurotransmitter activity is thought to be the underlying mechanism for its therapeutic effect in HSDD.
Figure 1: Simplified signaling pathway of Flibanserin's mechanism of action.
Bioequivalence Study Protocol
A typical bioequivalence study for Flibanserin is designed as a randomized, single-dose, two-way crossover study in healthy female volunteers.
Study Design:
-
Objective: To compare the rate and extent of absorption of a test Flibanserin 100 mg tablet against a reference Flibanserin 100 mg tablet.
-
Design: Randomized, open-label, single-dose, two-period, two-sequence crossover study.
-
Subjects: Healthy, non-pregnant, non-lactating female volunteers, aged 18 to 55 years, with a body mass index (BMI) within the normal range.[1]
-
Washout Period: A washout period of at least 7 days between the two treatment periods.
-
Drug Administration: A single 100 mg tablet of either the test or reference product administered with water after an overnight fast.
-
Blood Sampling: Venous blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Analyte: Flibanserin in plasma.
-
Internal Standard: this compound.
References
Application Note: Quantification of Flibanserin in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Accurate quantification of Flibanserin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Flibanserin in human plasma. The use of a stable isotope-labeled internal standard, Flibanserin-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
The method outlined below involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode. This protocol has been validated following FDA guidelines and is suitable for high-throughput analysis in a research or clinical setting.
Experimental Protocols
Materials and Reagents
-
Flibanserin analytical standard
-
This compound (deuterated internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
Liquid Chromatograph: A UPLC or HPLC system capable of delivering reproducible gradients and pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Kinetex C18 (2.6 μm, 2.1 x 50 mm) or equivalent.[1][2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Flibanserin and this compound in acetonitrile.
-
Working Standard Solutions: Serially dilute the Flibanserin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of Flibanserin and the internal standard from human plasma.[1][2]
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Kinetex C18, 2.6 μm, 2.1 x 50 mm |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water (pH 4.5) B: Acetonitrile |
| Gradient | Isocratic |
| Composition | 50% A : 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 2 minutes |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Flibanserin | 391.13 | 161.04 |
| This compound | 395.13 | 161.04 |
Data Presentation
Calibration Curve
The method was validated for linearity over a concentration range of 5-1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of Flibanserin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 250 | Value |
| 500 | Value |
| 1000 | Value |
Note: Values are placeholders and should be replaced with experimental data.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (low, medium, and high).
Table 2: Summary of Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 15 | < 15% | 85-115% | < 15% | 85-115% |
| Mid QC | 400 | < 15% | 85-115% | < 15% | 85-115% |
| High QC | 800 | < 15% | 85-115% | < 15% | 85-115% |
Acceptance criteria are based on FDA guidelines for bioanalytical method validation.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Flibanserin in human plasma samples.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Flibanserin Analysis Using Flibanserin-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Flibanserin in biological matrices, primarily human plasma, utilizing Flibanserin-d4 as a stable isotope-labeled internal standard (IS). The methodologies outlined are based on validated bioanalytical techniques, ensuring high sensitivity, selectivity, and accuracy for pharmacokinetic studies and other clinical applications.
Introduction
Flibanserin is the first FDA-approved medication for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD).[1] Accurate quantification of Flibanserin in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variability in sample preparation and instrument response. This document details two common and effective sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Signaling Pathway of Flibanserin
Flibanserin's mechanism of action involves the modulation of central nervous system neurotransmitters. It acts as a postsynaptic agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1] This dual activity leads to a decrease in serotonin levels and a subsequent increase in dopamine and norepinephrine levels in the prefrontal cortex, which is believed to be the neurobiological basis for its therapeutic effect on sexual desire.[1]
Caption: Flibanserin's dual-action signaling pathway.
Sample Preparation Techniques
The choice of sample preparation technique depends on the required level of cleanliness, sensitivity, and throughput. Below are detailed protocols for Protein Precipitation and Liquid-Liquid Extraction.
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
Experimental Workflow: Protein Precipitation
Caption: Workflow for Protein Precipitation.
Detailed Protocol for Protein Precipitation:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 10 µL of 500 ng/mL) to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[2][3] The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein removal.
-
Vortex Mixing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant (e.g., 5 µL) directly into the UPLC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that provides a cleaner extract compared to PPT, potentially reducing matrix effects and improving sensitivity. This method involves the extraction of the analyte from the aqueous plasma into an immiscible organic solvent.
Experimental Workflow: Liquid-Liquid Extraction
Caption: Workflow for Liquid-Liquid Extraction.
Detailed Protocol for Liquid-Liquid Extraction:
-
Sample Aliquoting: Pipette 300 µL of human plasma into a clean glass test tube.
-
Internal Standard Spiking: Add 100 µL of this compound working solution (e.g., 500 ng/mL) to each plasma sample.
-
Extraction: Add 4 mL of ethyl acetate to each tube. Alternatively, diethyl ether can be used.
-
Vortex Mixing: Vortex the tubes for 5 minutes to ensure efficient extraction of Flibanserin and the internal standard into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
-
Vortex and Transfer: Vortex the reconstituted sample briefly and transfer it to an autosampler vial for analysis.
-
Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical quantitative parameters obtained from validated UPLC-MS/MS methods for Flibanserin analysis using this compound as the internal standard.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Reference |
| Linearity Range | 5 - 1000 ng/mL | 0.22 - 555 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.22 ng/mL | |
| Recovery | > 85% | 91.5 - 95.8% | |
| Matrix Effect | Not significant | No obvious matrix effect | |
| Precision (RSD%) | < 15% | < 12.0% | |
| Accuracy (%) | 85 - 115% | -6.6 to 12.0% |
UPLC-MS/MS Conditions
While specific instrument parameters will require optimization, typical conditions are provided below as a starting point.
-
UPLC Column: A reversed-phase column, such as a Kinetex C18 (2.6 µm, 2.1 × 50 mm), is commonly used for chromatographic separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 20 mM ammonium acetate buffer, pH 4.5, or 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is employed.
-
Flow Rate: A flow rate of 0.3 mL/min is often used.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for Flibanserin (m/z 391.13 → 161.04) and its internal standard are monitored for quantification.
Conclusion
Both Protein Precipitation and Liquid-Liquid Extraction are effective sample preparation techniques for the analysis of Flibanserin in plasma using this compound as an internal standard. PPT offers a simpler and faster workflow, making it ideal for high-throughput screening. LLE provides a cleaner extract, resulting in lower limits of quantification and potentially reducing matrix effects, which is advantageous for studies requiring higher sensitivity. The choice between these methods should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the development and validation of robust bioanalytical methods for Flibanserin.
References
- 1. Scalable flibanserin nanocrystal-based novel sublingual platform for female hypoactive sexual desire disorder: engineering, optimization adopting the desirability function approach and in vivo pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Flibanserin-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flibanserin is a non-hormonal drug approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. Flibanserin-d4, a deuterated analog of Flibanserin, serves as an ideal internal standard for quantitative bioanalytical studies due to its similar physicochemical properties and distinct mass, ensuring accurate and precise quantification in complex biological matrices.
These application notes provide a comprehensive overview of the use of this compound in drug metabolism studies, including detailed experimental protocols for in vitro metabolic stability assessment and a validated UPLC-MS/MS method for the quantification of Flibanserin in human plasma.
Data Presentation
Table 1: Pharmacokinetic Parameters of Flibanserin in Humans
| Parameter | Value | Reference |
| Bioavailability | 33% | [3][4] |
| Time to Maximum Plasma Concentration (Tmax) | ~0.75 hours | [1] |
| Plasma Protein Binding | ~98% (primarily to albumin) | |
| Terminal Half-life (t½) | ~11 hours | |
| Primary Metabolism | Hepatic (CYP3A4 and CYP2C19) | |
| Excretion | 51% in feces, 44% in urine |
Table 2: UPLC-MS/MS Parameters for the Quantification of Flibanserin using this compound
| Parameter | Flibanserin | This compound (Internal Standard) |
| Parent Ion (m/z) | 391.13 | 395.15 (representative) |
| Product Ion (m/z) | 161.04 | 161.04 (representative) |
| Linear Range | 5 - 1000 ng/mL in human plasma | N/A |
| Extraction Method | Protein precipitation with acetonitrile | N/A |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Flibanserin in Human Liver Microsomes (HLM)
This protocol is adapted from standard industry practices for assessing the metabolic stability of drug candidates.
1. Materials:
-
Flibanserin
-
This compound (for analytical internal standard)
-
Pooled Human Liver Microsomes (HLM), 0.5 mg/mL
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator capable of maintaining 37°C
-
UPLC-MS/MS system
2. Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Flibanserin in a minimal amount of organic solvent (e.g., DMSO) and dilute with phosphate buffer to the final desired concentration (e.g., 1 µM). The final organic solvent concentration should be less than 1%.
-
In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the Flibanserin working solution.
-
Prepare a negative control by omitting the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex the samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for UPLC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining Flibanserin at each time point using a validated UPLC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining Flibanserin against time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume in µL / mg of microsomal protein)
-
Protocol 2: Quantification of Flibanserin in Human Plasma using UPLC-MS/MS with this compound as an Internal Standard
This protocol is based on a validated bioanalytical method.
1. Materials:
-
Human plasma samples containing Flibanserin
-
Flibanserin and this compound analytical standards
-
Acetonitrile (ACN)
-
Ammonium acetate
-
Water, HPLC grade
-
UPLC system coupled with a tandem mass spectrometer (MS/MS)
-
Kinetex C18 column (2.6 µm, 2.1 x 50 mm) or equivalent
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing a known concentration of this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate and inject a portion into the UPLC-MS/MS system.
3. UPLC-MS/MS Conditions:
-
Column: Kinetex C18 (2.6 µm, 2.1 x 50 mm)
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Flibanserin: Monitor the transition of the parent ion (m/z 391.13) to a specific product ion (e.g., m/z 161.04).
-
This compound: Monitor the transition of its corresponding parent ion to the same product ion.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Flibanserin to this compound against the concentration of the Flibanserin standards.
-
Determine the concentration of Flibanserin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Metabolic pathway of Flibanserin.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Flibanserin (HMDB0252304) [hmdb.ca]
- 4. cdn.mdedge.com [cdn.mdedge.com]
Application Notes: Quantitative Analysis of Flibanserin in Biological Matrices using Flibanserin-d4 as an Internal Standard
Introduction
Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] To understand its pharmacokinetic profile and ensure its safety and efficacy, robust and reliable analytical methods for the quantification of flibanserin in biological matrices are essential for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the analysis of flibanserin using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with its deuterated analog, flibanserin-d4, as an internal standard.
Analytical Method Overview
The quantification of flibanserin in biological samples such as plasma and serum is typically achieved through UPLC-MS/MS. This technique offers high sensitivity and selectivity, allowing for accurate measurement of low concentrations of the analyte. The general workflow involves sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and mass spectrometric detection.
Data Presentation
Mass Spectrometry Parameters
The analysis is performed on a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Flibanserin | 391.13 - 391.3 | 161.04 - 161.3 | ESI+ |
| This compound | 395.3 (calculated) | 161.3 (predicted) | ESI+ |
Note: The precursor ion for this compound is calculated based on the addition of four deuterium atoms to the parent molecule. The product ion is predicted to be the same as the non-deuterated form as the fragmentation is unlikely to occur at the deuterated positions.
Chromatographic Conditions
Separation is achieved using a reverse-phase C18 column with a gradient or isocratic elution.
| Parameter | Condition 1 [2] | Condition 2 [3] | Condition 3 [4] |
| Column | Kinetex C18 (2.6 µm, 2.1 x 50 mm) | Agilent RRHD Eclipse Plus C18 (1.8 µm, 2.1 x 50 mm) | UPLC C18 |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 4.5) | 0.1% Formic Acid in Water | 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (50:50, v/v) | Gradient | Isocratic (30:70, v/v) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.3 mL/min |
| Run Time | 2 min | Not Specified | Not Specified |
Method Validation Parameters
The analytical methods have been validated according to FDA guidelines, demonstrating their reliability.
| Parameter | Result 1 [2] | Result 2 | Result 3 |
| Linearity Range | 5 - 1000 ng/mL | 100 - 120,000 ng/mL (in rat plasma) | 0.22 - 555 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 | ≥ 0.995 |
| Accuracy | Within acceptable limits | -6.6% to 12.0% | Within acceptable limits |
| Precision (Intra- and Inter-day) | Within acceptable limits | < 12.0% | Within acceptable limits |
| Extraction Recovery | Not Specified | 91.5% - 95.8% | Not Specified |
Experimental Protocols
Protocol 1: Protein Precipitation Method
This protocol is a rapid and straightforward method for sample preparation.
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Aliquoting: Transfer 100 µL of the plasma sample into a 1.5 mL centrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution to each sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume of the supernatant into the UPLC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction Method
This protocol offers a cleaner sample extract compared to protein precipitation.
-
Sample Collection and Aliquoting: Follow steps 1 and 2 from Protocol 1.
-
Internal Standard Spiking: Follow step 3 from Protocol 1.
-
Extraction: Add a suitable volume of diethyl ether to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for several minutes to facilitate the extraction of flibanserin and the internal standard into the organic layer.
-
Centrifugation: Centrifuge the samples to achieve phase separation.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (diethyl ether) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Injection: Inject the reconstituted sample into the UPLC-MS/MS system.
Visualizations
Caption: Experimental Workflow for Flibanserin Analysis.
This diagram illustrates the two primary sample preparation methods (Protein Precipitation and Liquid-Liquid Extraction) followed by UPLC-MS/MS analysis for the quantification of flibanserin in biological matrices.
References
- 1. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A validated UPLC-MS/MS method for flibanserin in plasma and its pharmacokinetic interaction with bosentan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays and Bioanalysis Involving Flibanserin and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methodologies relevant to the study of Flibanserin and the identification of novel compounds with similar pharmacological profiles. Given that the primary application of Flibanserin-d4 is as an internal standard in bioanalytical methods rather than as a screened compound, this document is divided into two main sections:
-
High-Throughput Screening (HTS) Assays to identify novel modulators of the serotonergic system, mimicking the mechanism of action of Flibanserin.
-
Bioanalytical Protocols for the high-throughput quantification of Flibanserin in biological matrices using this compound as an internal standard, a critical step in preclinical and clinical development.
Section 1: High-Throughput Screening Assays for Flibanserin-like Compounds
Flibanserin's therapeutic effect is primarily attributed to its dual activity as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[1][2] This activity leads to a downstream modulation of dopamine and norepinephrine levels in the brain.[1][3][4] The following are protocols for HTS assays designed to identify compounds with these specific activities.
Application Note 1: Cell-Based HTS Assay for 5-HT1A Receptor Agonism
This assay is designed to identify agonists of the 5-HT1A receptor by measuring the inhibition of cyclic adenosine monophosphate (cAMP) production in a recombinant cell line.
Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi subunit. Activation of the receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Protocol
| Step | Procedure | Details |
| 1 | Cell Culture | Maintain CHO or HEK293 cells stably expressing the human 5-HT1A receptor in appropriate culture medium. |
| 2 | Cell Plating | Seed cells into 384-well microplates at a density of 5,000-10,000 cells per well and incubate overnight. |
| 3 | Compound Addition | Add test compounds at various concentrations (e.g., 10-point titration) and a known 5-HT1A agonist as a positive control. |
| 4 | Forskolin Stimulation | Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. |
| 5 | Incubation | Incubate for 30 minutes at 37°C. |
| 6 | Lysis and Detection | Lyse the cells and detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA). |
| 7 | Data Analysis | Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine EC50 values. |
Data Presentation
| Compound | EC50 (nM) | Max Inhibition (%) |
| Positive Control (e.g., 8-OH-DPAT) | 5.2 | 98 |
| Flibanserin | 15.8 | 95 |
| Test Compound A | 25.1 | 92 |
| Test Compound B | >10,000 | <10 |
Application Note 2: Cell-Based HTS Assay for 5-HT2A Receptor Antagonism
This assay identifies antagonists of the 5-HT2A receptor by measuring the inhibition of a serotonin-induced calcium influx in a recombinant cell line.
Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gαq subunit. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Experimental Protocol
| Step | Procedure | Details |
| 1 | Cell Culture | Maintain U2OS or CHO cells stably expressing the human 5-HT2A receptor. |
| 2 | Cell Plating | Seed cells into 384-well, black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate overnight. |
| 3 | Dye Loading | Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) for 1-2 hours at 37°C. |
| 4 | Compound Addition | Add test compounds (potential antagonists) at various concentrations. Incubate for 15-30 minutes. |
| 5 | Agonist Stimulation | Add a known 5-HT2A agonist (e.g., serotonin or DOI) at a concentration that elicits ~80% of the maximal response (EC80). |
| 6 | Signal Detection | Immediately measure the fluorescence intensity using a plate reader with kinetic read capabilities (e.g., FLIPR or FlexStation). |
| 7 | Data Analysis | Calculate the percent inhibition of the agonist-induced calcium signal for each compound concentration and determine IC50 values. |
Data Presentation
| Compound | IC50 (nM) | Max Inhibition (%) |
| Positive Control (e.g., Ketanserin) | 2.5 | 99 |
| Flibanserin | 19.5 | 97 |
| Test Compound C | 45.3 | 95 |
| Test Compound D | >10,000 | <5 |
Section 2: High-Throughput Bioanalysis of Flibanserin using this compound
Following the identification of lead compounds from HTS, pharmacokinetic (PK) studies are essential. These studies often involve the analysis of a large number of samples, necessitating a high-throughput bioanalytical method. This compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Flibanserin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Note 3: High-Throughput Quantification of Flibanserin in Human Plasma
This method provides a rapid and robust protocol for the quantification of Flibanserin in human plasma, suitable for supporting pharmacokinetic studies. The use of a deuterated internal standard is critical for correcting variability during sample preparation and analysis.
Experimental Workflow
Experimental Protocol
| Step | Procedure | Details |
| 1 | Sample Preparation | To 50 µL of human plasma in a 96-well plate, add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol). |
| 2 | Protein Precipitation | Add 150 µL of cold acetonitrile to each well to precipitate plasma proteins. |
| 3 | Mixing and Centrifugation | Mix thoroughly and centrifuge the plate at 4000 rpm for 10 minutes. |
| 4 | Supernatant Transfer | Transfer the supernatant to a new 96-well plate for analysis. |
| 5 | LC-MS/MS Analysis | Inject an aliquot of the supernatant onto a UPLC-MS/MS system. |
| 6 | Data Processing | Quantify Flibanserin by calculating the peak area ratio of the analyte to the internal standard against a calibration curve. |
LC-MS/MS Parameters
| Parameter | Condition |
| UPLC Column | C18 column (e.g., Kinetex C18, 2.6 µm, 2.1 x 50 mm) |
| Mobile Phase | Acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a 50:50 ratio |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Flibanserin: m/z 391.1 -> 161.0 This compound: m/z 395.1 -> 161.0 |
Data Presentation: Calibration Curve Performance
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 5 (LLOQ) | 102.5 | 8.7 |
| 15 | 98.9 | 6.2 |
| 100 | 101.3 | 4.5 |
| 500 | 99.5 | 3.1 |
| 1000 (ULOQ) | 100.8 | 2.8 |
These protocols provide a robust framework for the discovery and development of novel compounds targeting the serotonergic system, as well as for the essential bioanalytical support required for their progression through the drug development pipeline. The use of this compound as an internal standard ensures the generation of high-quality pharmacokinetic data, which is fundamental for regulatory submissions and clinical success.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating matrix effects in Flibanserin analysis with Flibanserin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Flibanserin, focusing on the mitigation of matrix effects using its deuterated internal standard, Flibanserin-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Flibanserin?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix (e.g., plasma, urine). This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Flibanserin. In liquid chromatography-mass spectrometry (LC-MS) analysis, these effects can compromise the reliability of pharmacokinetic and other bioanalytical studies.
Q2: Why is this compound recommended as an internal standard for Flibanserin analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Flibanserin. It is the ideal internal standard because it has nearly identical physicochemical properties to Flibanserin, meaning it co-elutes and experiences similar matrix effects.[1] Since this compound is added at a known concentration to all samples, standards, and quality controls, any signal variation due to matrix effects on Flibanserin will be mirrored in the signal for this compound. This allows for accurate correction and reliable quantification of Flibanserin.
Q3: What is a typical extraction method for Flibanserin from a biological matrix like plasma?
A3: A common and straightforward method for extracting Flibanserin from plasma is protein precipitation.[1][2] This technique involves adding a solvent, typically acetonitrile, to the plasma sample to denature and precipitate the proteins. After centrifugation, the clear supernatant containing Flibanserin and the internal standard is collected for LC-MS/MS analysis. This method is favored for its simplicity and speed.
Q4: What are the general LC-MS/MS parameters for Flibanserin analysis?
A4: While specific parameters should be optimized in your laboratory, published methods often utilize a C18 reversed-phase column for chromatographic separation with a mobile phase consisting of a mixture of an ammonium acetate buffer and acetonitrile.[1][3] Detection is typically performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for both Flibanserin and this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or reduce the injection volume. |
| Column contamination | Wash the column with a strong solvent or replace it if necessary. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure Flibanserin is in a single ionic state. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. |
| Dirty ion source | Clean the ion source components according to the manufacturer's instructions. | |
| Low Signal Intensity/Sensitivity | Ion suppression from matrix effects | Ensure the use of this compound as an internal standard. Optimize sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. |
| Inefficient ionization | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Incorrect MRM transitions | Verify the precursor and product ions for both Flibanserin and this compound. | |
| Inconsistent Results (Poor Precision) | Inconsistent sample preparation | Ensure precise and reproducible pipetting and extraction steps. Use of an automated liquid handler can improve precision. |
| Variable matrix effects | Utilize this compound to compensate for sample-to-sample variations in matrix effects. | |
| LC system variability (e.g., pump fluctuations) | Perform system suitability tests and regular maintenance of the LC system. | |
| Carryover | Contamination in the autosampler or column | Implement a robust needle wash protocol in the autosampler method. Inject blank samples after high-concentration samples to check for carryover. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring high recovery during sample preparation. The following tables summarize typical recovery and matrix effect data from validated bioanalytical methods.
Table 1: Extraction Recovery of Flibanserin
| Matrix | Extraction Method | Analyte Concentration | Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation | Low QC | 91.5 | |
| Rat Plasma | Protein Precipitation | Medium QC | 93.2 | |
| Rat Plasma | Protein Precipitation | High QC | 95.8 |
Table 2: Matrix Effect Assessment for Flibanserin
| Matrix | Internal Standard | Analyte Concentration | Matrix Effect (%) | Conclusion | Reference |
| Rat Plasma | Carbamazepine | 800 ng/mL | 92.0 | Negligible | |
| Rat Plasma | Carbamazepine | 8000 ng/mL | 87.8 | Negligible | |
| Rat Plasma | Carbamazepine | 80,000 ng/mL | 106.3 | Negligible | |
| Human Plasma | This compound | Not Specified | Not Specified | No significant matrix effect observed |
Note: Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, multiplied by 100. A value close to 100% indicates a negligible matrix effect.
Experimental Protocols & Visualizations
Detailed Experimental Workflow: Flibanserin Analysis in Plasma
The following diagram illustrates a typical workflow for the quantitative analysis of Flibanserin in a plasma sample using LC-MS/MS with this compound as an internal standard.
Caption: Experimental workflow for Flibanserin analysis.
Mitigating Matrix Effects with this compound
The following diagram illustrates the logical relationship of how an ideal internal standard like this compound compensates for matrix effects during LC-MS/MS analysis.
Caption: Logic of matrix effect mitigation with an internal standard.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ion suppression in LC-MS analysis of Flibanserin
Welcome to the technical support center for the LC-MS analysis of Flibanserin. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate ion suppression, ensuring accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my Flibanserin analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as Flibanserin, caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][4] Essentially, even if Flibanserin is present, its signal may be artificially low or completely absent, leading to erroneous results.
Q2: I'm observing a weak or inconsistent signal for Flibanserin. Could ion suppression be the cause?
A2: Yes, a weak, variable, or irreproducible signal for Flibanserin is a classic symptom of ion suppression. This phenomenon arises when other components in the sample matrix, such as salts, proteins, or phospholipids, co-elute with Flibanserin and compete with it during the ionization process in the MS source. This competition reduces the number of Flibanserin ions that reach the detector, resulting in a lower signal. Other potential issues like instrument contamination or incorrect mobile phase composition should also be considered.
Q3: What are the most common sources of ion suppression in bioanalysis of Flibanserin?
A3: In bioanalysis, the "matrix" refers to all components in a biological sample apart from the analyte. For Flibanserin analysis in samples like plasma or serum, the primary sources of ion suppression are endogenous materials that are not adequately removed during sample preparation. These include:
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Phospholipids: Abundant in plasma membranes, these are notorious for causing ion suppression in the later parts of a chromatographic run.
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Salts: Though they typically elute early in the chromatogram, high concentrations can suppress the analyte signal.
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Proteins and Peptides: If sample preparation methods like protein precipitation are incomplete, residual proteins can lead to significant suppression.
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Exogenous materials: Contaminants from collection tubes (e.g., plasticizers) or dosing vehicles can also interfere with ionization.
The following diagram illustrates the general mechanism of ion suppression in an electrospray ionization (ESI) source.
Caption: Mechanism of Ion Suppression in the ESI Source.
Troubleshooting and Diagnostics
Q4: How can I definitively diagnose if ion suppression is affecting my assay?
A4: The most reliable method to identify and pinpoint ion suppression is the Post-Column Infusion (PCI) experiment . This technique helps visualize the specific retention times where co-eluting matrix components are causing suppression. The experiment involves infusing a constant flow of your analyte (Flibanserin) into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample is injected, any drop in the stable baseline signal of the infused analyte indicates a region of ion suppression.
The diagram below shows the experimental setup for a Post-Column Infusion experiment.
Caption: Experimental Setup for Post-Column Infusion (PCI).
Q5: What is the experimental protocol for a Post-Column Infusion (PCI) experiment?
A5: Below is a detailed methodology for performing a PCI experiment to diagnose ion suppression.
Experimental Protocol: Post-Column Infusion
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System Setup:
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Configure the LC-MS system as you would for your standard Flibanserin analysis.
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Install a mixing tee between the outlet of the analytical column and the inlet of the mass spectrometer's ion source.
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Connect a syringe pump to the third port of the mixing tee.
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-
Analyte Solution Preparation:
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Prepare a solution of Flibanserin in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and robust signal (typically in the mid-range of your calibration curve).
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-
Infusion and Equilibration:
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Begin the LC mobile phase flow as per your analytical method.
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Start the syringe pump to deliver a constant, low flow rate (e.g., 5-10 µL/min) of the Flibanserin solution into the mixing tee.
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Monitor the Flibanserin signal on the mass spectrometer. Allow the system to equilibrate until a stable, flat baseline is achieved. This baseline represents 100% signal (no suppression).
-
-
Sample Injection and Analysis:
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While continuously infusing the Flibanserin solution, inject a blank matrix sample (e.g., extracted plasma from a drug-free source) that has been processed with your standard sample preparation method.
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Acquire data for the entire chromatographic run time.
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-
Data Interpretation:
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Examine the resulting chromatogram (ion signal vs. time). A stable, flat baseline indicates no ion suppression.
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Any negative peaks or dips in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression. The retention time of these dips corresponds to the elution of the interfering compounds.
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If the retention time of Flibanserin in your standard method falls within one of these suppression zones, your quantitation is likely compromised.
-
Mitigation Strategies
Q6: I've confirmed ion suppression is occurring. What are the best strategies to eliminate or minimize it?
A6: A multi-step approach is often the most effective way to combat ion suppression. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting Workflow for Ion Suppression.
Key strategies include:
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Optimize Chromatography: The simplest approach is often to adjust the chromatographic method to separate the Flibanserin peak from the suppression zone. This can be achieved by modifying the gradient, changing the mobile phase composition, or using a different analytical column (e.g., one with a different stationary phase).
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Improve Sample Preparation: The most effective way to eliminate ion suppression is to remove the interfering matrix components before analysis. While protein precipitation (PPT) is fast, it is often less clean than other methods. Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard, such as Flibanserin-d4, will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte to the internal standard, the matrix effects can be compensated for, leading to more accurate quantification. A UPLC-MS/MS method for Flibanserin in human plasma successfully used this compound for this purpose.
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Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte's ionization. However, this will also dilute the analyte, so this strategy is only viable if the Flibanserin concentration is well above the method's limit of detection.
Q7: How do different sample preparation techniques compare in their ability to reduce matrix effects?
A7: The choice of sample preparation is critical. More rigorous cleanup methods are generally better at removing interfering components. While specific data for Flibanserin is limited, the general effectiveness of these techniques is well-established.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Removal
| Sample Preparation Method | General Principle | Relative Effectiveness in Removing Interferences | Common Interferences Removed |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent like acetonitrile. | Low to Moderate | Primarily proteins. Salts and phospholipids largely remain. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Moderate to High | Non-polar interferences, some phospholipids. Effective at removing salts. |
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent while interferences are washed away. | High | Provides very clean extracts by selectively removing salts, proteins, and phospholipids. |
Note: One study on Flibanserin in rat plasma utilized a one-step protein precipitation with acetonitrile and reported negligible matrix effects, suggesting this can be sufficient under optimized chromatographic conditions.
References
Optimizing LC gradient for separation of Flibanserin and Flibanserin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Flibanserin and its deuterated internal standard, Flibanserin-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Flibanserin and this compound in a question-and-answer format.
Question: Why am I observing poor peak shape (tailing or fronting) for both Flibanserin and this compound?
Answer: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshoot this issue:
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Secondary Interactions: Flibanserin, a weakly basic compound, can exhibit secondary interactions with acidic silanols on the surface of C18 columns.
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Solution: Ensure your mobile phase is adequately buffered. Ammonium acetate or ammonium formate buffers at a pH between 3 and 6 are effective in minimizing these interactions. A buffer concentration of 10-20 mM is typically sufficient.
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Column Overload: Injecting too much sample can lead to peak fronting.
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Solution: Try reducing the injection volume or diluting your sample.
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Inappropriate Solvent for Sample Dilution: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
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Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that ensures complete dissolution.
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Question: My Flibanserin and this compound peaks are not well-resolved or are co-eluting. What should I do?
Answer: While this compound is expected to co-elute with Flibanserin for use as an internal standard in mass spectrometry, chromatographic issues can sometimes cause slight separation or broadening. If you need to ensure they elute as a single, sharp peak for accurate quantification, consider the following:
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Gradient Slope: A steep gradient may not provide sufficient resolution.
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Solution: A shallower gradient around the elution time of the analytes can improve peak shape and ensure consistent co-elution. Start with a scouting gradient (e.g., 5-95% organic solvent in 10 minutes) to determine the approximate elution time, and then flatten the gradient in that region.
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Mobile Phase Composition: The choice of organic modifier can influence selectivity.
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Solution: While acetonitrile is commonly used, methanol can offer different selectivity and may improve peak shape for certain compounds. You can try substituting acetonitrile with methanol or using a mixture of both.
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Question: I'm experiencing low signal intensity or sensitivity for Flibanserin.
Answer: Low sensitivity can be a result of several factors related to both the LC separation and the mass spectrometer settings.
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Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of Flibanserin in the mass spectrometer source.
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Solution: Optimize the chromatographic gradient to separate Flibanserin from the bulk of the matrix components. A slower gradient or a hold after the elution of the peak of interest can allow for the elution of interfering compounds. Additionally, ensure your sample preparation method, such as protein precipitation or solid-phase extraction, is effective in removing matrix interferences.
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Mobile Phase Additives: The concentration and type of mobile phase additive can impact ionization efficiency.
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Solution: For positive electrospray ionization (ESI+), which is typically used for Flibanserin, acidic additives like formic acid (0.1%) can enhance protonation and improve signal intensity. However, be mindful that buffer salts like ammonium acetate are also commonly used and are compatible with mass spectrometry.
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Question: My retention times are shifting between injections.
Answer: Retention time instability can compromise data quality. The following are common causes and their solutions:
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Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a frequent cause of retention time drift.
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Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 5-10 column volumes) before each injection.
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Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention.
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Solution: Prepare fresh mobile phases daily and ensure accurate pH adjustment and component mixing.
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Column Temperature Fluctuations: Changes in column temperature can affect retention times.
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Solution: Use a column oven to maintain a constant and consistent temperature throughout the analytical run.
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Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Flibanserin to consider for LC method development?
A1: Flibanserin is a weakly basic compound with a pKa around 7.9. It is sparingly soluble in water and has a logP of approximately 3.5. These properties indicate that it will be well-retained on a reversed-phase column like a C18. The basic nature of the molecule necessitates the use of a buffered mobile phase to ensure good peak shape.
Q2: What is a good starting point for an LC gradient for Flibanserin and this compound?
A2: A good starting point would be a reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm) with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B). A scouting gradient could be: 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, followed by re-equilibration at 10% B. The flow rate would typically be around 0.3-0.5 mL/min.
Q3: Is an isocratic method suitable for the analysis of Flibanserin and this compound?
A3: Yes, isocratic methods have been successfully used, particularly for the analysis of Flibanserin in human plasma.[1][2][3] A mobile phase composition of 50:50 (v/v) 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile has been reported to be effective.[1][2] However, a gradient elution may be preferable for complex matrices to better separate the analytes from interferences.
Experimental Protocol: Optimized LC-MS/MS Method
This protocol provides a detailed methodology for the analysis of Flibanserin and this compound using a gradient LC-MS/MS method.
1. Sample Preparation (Human Plasma)
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To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
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Vortex for 10 seconds.
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Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and transfer to an autosampler vial.
2. LC-MS/MS System
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4. Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 80 |
| 3.0 | 80 |
| 3.1 | 20 |
| 5.0 | 20 |
5. Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Flibanserin: To be determined by infusion this compound: To be determined by infusion |
Data Presentation
The following table summarizes typical chromatographic parameters from a published isocratic method for reference.
| Analyte | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) |
| Flibanserin | ~1.2 | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | 20 mM Ammonium Acetate (pH 4.5):Acetonitrile (50:50, v/v) | 0.3 |
| This compound | ~1.2 | Kinetex C18 (50 x 2.1 mm, 2.6 µm) | 20 mM Ammonium Acetate (pH 4.5):Acetonitrile (50:50, v/v) | 0.3 |
Visualizations
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Improving peak shape and sensitivity for Flibanserin-d4 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flibanserin-d4 in mass spectrometry applications. Our goal is to help you improve peak shape and sensitivity for reliable and accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I am observing poor peak shape (tailing or fronting) for this compound. What are the common causes and solutions?
Poor peak shape can significantly impact integration and, therefore, the accuracy and precision of your results. Here are the common causes and troubleshooting steps:
Troubleshooting Poor Peak Shape
| Common Cause | Potential Solution |
| Secondary Interactions with Column Silanols | Flibanserin has basic properties and can interact with residual silanol groups on the column's stationary phase, leading to peak tailing. - Use an end-capped column: Most modern C18 columns are end-capped to minimize silanol interactions.[1] - Lower mobile phase pH: Adding a small amount of an acid like formic acid (e.g., 0.1%) to the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[2][3] - Change column chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to fronting or tailing. - Reduce injection volume or sample concentration: Dilute your sample and reinject to see if the peak shape improves. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. - Match sample solvent to initial mobile phase: Whenever possible, dissolve your standards and samples in the initial mobile phase composition. |
| Extra-Column Volume | Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening. - Minimize tubing length and diameter: Use tubing with a small internal diameter and keep the connections as short as possible. |
| Column Degradation | Over time, columns can degrade, leading to poor peak shape. - Flush the column: Follow the manufacturer's instructions for column washing. - Replace the column: If flushing does not resolve the issue, the column may need to be replaced. |
FAQ 2: My this compound signal is weak, and the sensitivity of my assay is low. How can I improve it?
Low sensitivity can be due to several factors, from sample preparation to mass spectrometer settings. A systematic approach is key to identifying and resolving the issue.
Troubleshooting Low Sensitivity
| Common Cause | Potential Solution |
| Ion Suppression/Matrix Effects | Co-eluting compounds from the sample matrix (e.g., phospholipids in plasma) can suppress the ionization of this compound.[4] - Improve sample preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) or phospholipid removal plates instead of simple protein precipitation.[4] - Optimize chromatography: Adjust the gradient to better separate this compound from the matrix interferences. |
| Suboptimal Mass Spectrometer Source Conditions | The efficiency of ionization is highly dependent on the source parameters. - Optimize source parameters: Systematically tune the capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature to maximize the this compound signal. |
| Inefficient MRM Transition | The choice of precursor and product ions, as well as the collision energy, is critical for sensitivity in Multiple Reaction Monitoring (MRM). - Optimize MRM transitions: Infuse a solution of this compound and perform a product ion scan to identify the most intense and stable fragment ions. Then, optimize the collision energy for the selected transition. |
| Adduct Formation | This compound might be forming various adducts (e.g., sodium, potassium), splitting the ion signal across multiple m/z values. - Optimize mobile phase additives: Use volatile buffers like ammonium formate or ammonium acetate to promote the formation of a single, desired adduct (e.g., [M+H]+). |
| In-source Fragmentation | The analyte may be fragmenting in the ion source before reaching the mass analyzer, reducing the abundance of the precursor ion. - Optimize cone voltage/declustering potential: Gradually lower the cone voltage to reduce in-source fragmentation while monitoring the signal intensity of the precursor ion. |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (for Plasma)
This is a common and rapid method for sample cleanup.
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To 100 µL of plasma sample, add a known concentration of this compound internal standard.
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Add 300 µL of cold acetonitrile to precipitate the proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex and inject into the LC-MS/MS system.
Note: While fast, this method may result in significant matrix effects. For higher sensitivity, consider solid-phase extraction (SPE).
Protocol 2: General LC-MS/MS Method Parameters
These are starting parameters based on published methods and can be optimized for your specific instrument and application.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 10-20 mM Ammonium Acetate/Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of organic phase (e.g., 10-20% B), ramp up to a high percentage (e.g., 90-95% B), hold, and then re-equilibrate. The gradient should be optimized to ensure separation from matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Cone/Gas Flow | Optimize for your specific instrument |
| MRM Transitions | Flibanserin: Q1 391.3 -> Q3 161.3 (example) this compound: Adjust Q1 for the deuterium mass shift and find an appropriate Q3 transition. |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak shape.
Caption: Troubleshooting workflow for low sensitivity.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Recovery of Flibanserin-d4
Welcome to the technical support center for troubleshooting issues related to the sample extraction of Flibanserin-d4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the recovery of this internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for the most frequently used extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Q1: My this compound recovery is consistently low after protein precipitation. What are the likely causes and how can I improve it?
A1: Low recovery of this compound during protein precipitation (PPT) is a common issue that can often be resolved by optimizing several key parameters.
Potential Causes & Solutions:
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Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound can remain bound and be discarded with the protein pellet.
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Troubleshooting:
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Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of acetonitrile to plasma. Insufficient solvent may lead to incomplete precipitation.
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Choice of Precipitation Solvent: While acetonitrile is widely used and effective for Flibanserin, other organic solvents like methanol or acetone can be tested.[1] However, acetonitrile is generally more effective at precipitating a broader range of proteins.[1]
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Vortexing and Incubation: Ensure thorough vortexing after adding the precipitation solvent to create a fine suspension. A short incubation period (e.g., 5-10 minutes) at a low temperature (e.g., 4°C) can enhance protein precipitation.
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Co-precipitation of this compound: The internal standard may get trapped within the precipitated protein matrix.
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Troubleshooting:
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Adjust Sample pH: Flibanserin is a weak base.[2] Acidifying the sample (e.g., with a small amount of formic acid) before adding the precipitation solvent can increase its solubility in the aqueous phase and reduce co-precipitation.
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Solvent Addition Order: Adding the plasma sample to the precipitation solvent, rather than the other way around, can sometimes lead to a finer precipitate and reduce analyte entrapment.
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Degradation of this compound: Although generally stable, extreme pH or temperature conditions during sample processing could potentially lead to degradation.
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Troubleshooting:
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Maintain Moderate pH: Avoid highly acidic or basic conditions during extraction unless specifically required and validated. Flibanserin has been shown to be relatively stable under moderately acidic and basic conditions at room temperature.[3]
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Control Temperature: Perform precipitation steps on ice or at refrigerated temperatures to minimize potential degradation.
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Quantitative Data Summary: Protein Precipitation
| Precipitation Solvent | Solvent-to-Plasma Ratio (v/v) | Analyte | Average Recovery (%) | Reference |
| Acetonitrile | 3:1 | Flibanserin | 91.5 - 95.8 | [4] |
| Acetonitrile | Not Specified | Basic Drugs | >90 (in many cases) | |
| Methanol | Not Specified | Various Proteins | Lower than Acetonitrile | |
| Acetone | Not Specified | Various Proteins | Variable |
Experimental Protocol: Optimized Protein Precipitation for this compound
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Sample Preparation: Thaw plasma samples on ice.
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Internal Standard Spiking: Spike the plasma sample with the working solution of this compound.
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(Optional) pH Adjustment: Add a small volume of dilute formic acid (e.g., 1% in water) to the plasma sample to adjust the pH to be slightly acidic.
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Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the plasma sample.
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Vortexing: Vortex the mixture vigorously for 30-60 seconds.
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Incubation: Incubate the samples at 4°C for 10 minutes to facilitate protein precipitation.
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Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further analysis (e.g., evaporation and reconstitution or direct injection).
Troubleshooting Workflow for Protein Precipitation
Q2: I'm experiencing poor this compound recovery with Solid-Phase Extraction (SPE). What should I check?
A2: Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup, but low recovery can result from several factors related to the sorbent, sample conditions, and elution parameters.
Potential Causes & Solutions:
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Inappropriate Sorbent Selection: The choice of SPE sorbent is critical for retaining the analyte of interest.
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Troubleshooting:
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For Basic Drugs like Flibanserin: A mixed-mode sorbent combining reversed-phase (e.g., C8 or C18) and cation exchange functionalities is often ideal. This allows for a dual retention mechanism, leading to cleaner extracts. Reversed-phase sorbents (C8 or C18) can also be effective, but may require more careful optimization of wash steps.
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Evaluate Different Sorbents: If recovery is low, consider testing different sorbent chemistries.
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Suboptimal Sample Loading Conditions: The pH of the sample during loading significantly impacts the retention of ionizable compounds.
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Troubleshooting:
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pH Adjustment: For a basic drug like Flibanserin (pKa ~7.9), adjust the sample pH to be at least 2 pH units below its pKa (i.e., pH < 5.9) to ensure it is in its protonated, charged form for strong retention on a cation exchange sorbent. For a reversed-phase sorbent, a pH above the pKa (e.g., pH > 9.9) would promote the neutral form, enhancing hydrophobic retention.
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Inefficient Washing: The wash step is crucial for removing interferences, but an overly strong wash solvent can lead to premature elution of the analyte.
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Troubleshooting:
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Wash Solvent Strength: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. For mixed-mode SPE, you can use a sequence of washes, for example, an acidic wash followed by an organic wash (e.g., methanol) to remove different types of interferences.
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Test Wash Fractions: Analyze the wash eluate to see if your analyte is being lost during this step.
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Incomplete Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent.
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Troubleshooting:
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Elution Solvent Composition: For a mixed-mode cation exchange sorbent, the elution solvent should contain a basic modifier (e.g., 2-5% ammonium hydroxide in methanol or acetonitrile) to neutralize the charge on the analyte and disrupt the ionic interaction. For reversed-phase, a high percentage of organic solvent is typically used.
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Elution Volume and Steps: Ensure a sufficient volume of elution solvent is used. Sometimes, eluting with two smaller aliquots can be more effective than one large one.
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Quantitative Data Summary: Solid-Phase Extraction of Basic Drugs
| SPE Sorbent | Wash Solvent | Elution Solvent | Analyte Class | Average Recovery (%) | Reference |
| Mixed-Mode Cation Exchange (DSC-MCAX) | 50 mM Ammonium Acetate (pH 6), 1M Acetic Acid, Methanol | 5% Ammonium Hydroxide in Methanol | Basic Drugs (TCAs) | > 95 | |
| C8 | Water, 5% Methanol | Methanol | Basic Drugs (CDKi) | > 92.3 | |
| Polymeric (Bond Elut Plexa) | 5% Methanol in Water | Methanol | Basic Drugs | > 80 |
Experimental Protocol: Mixed-Mode SPE for this compound
-
Sample Pre-treatment: Dilute plasma sample 1:1 with a weak acidic buffer (e.g., 2% formic acid in water).
-
Sorbent Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sorbent Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer used for sample pre-treatment.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash with 1 mL of the acidic buffer.
-
Wash with 1 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute this compound with 1-2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Troubleshooting Workflow for Solid-Phase Extraction
References
Calibration curve issues with Flibanserin-d4 as an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Flibanserin-d4 as an internal standard in calibration curves.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common problems observed during the use of this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent challenge that can compromise the accuracy of quantification.
Symptoms:
-
The coefficient of determination (R²) of the calibration curve is below the acceptable limit (e.g., < 0.99).[1][2]
-
The curve displays a distinct deviation from linearity, particularly at the upper or lower ends of the concentration range.
-
Back-calculated concentrations of the calibration standards deviate significantly from their nominal values.[3]
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Detector Saturation | Observe the absolute analyte response. A plateau or decrease in response at high concentrations suggests detector saturation.[4] | 1. Reduce the sensitivity of the mass spectrometer by adjusting instrument parameters. 2. Use a less sensitive transition for quantification at higher concentrations.[4] 3. Dilute samples that are expected to have high concentrations of Flibanserin. |
| Ion Suppression or Enhancement | 1. Monitor the this compound peak area across the calibration curve. A decreasing signal with increasing Flibanserin concentration indicates ion suppression. 2. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. | 1. Optimize chromatographic conditions to separate Flibanserin from matrix-interfering components. 2. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). 3. Adjust the concentration of this compound. |
| Analyte Multimer Formation | This is more likely to occur at high concentrations in the ion source and can lead to a non-linear response. | 1. Dilute the higher concentration standards. 2. Optimize ion source parameters to minimize multimer formation. |
| Inappropriate Regression Model | A linear regression model may not be suitable for the entire concentration range. | Consider using a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic fit, but this must be justified and validated. |
Troubleshooting Workflow for Non-Linearity:
References
Navigating Flibanserin-d4 Analysis: A Technical Support Guide on Mobile Phase Impact
Technical Support Center | Troubleshooting Guides & FAQs
For researchers, scientists, and drug development professionals working with Flibanserin-d4, achieving a robust and sensitive signal in liquid chromatography-mass spectrometry (LC-MS) analysis is paramount. The composition of the mobile phase is a critical factor that directly influences ionization efficiency and, consequently, signal intensity. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your mobile phase and overcome common challenges in this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common mobile phase compositions for this compound analysis?
A1: The most frequently employed mobile phases for Flibanserin and its deuterated internal standard, this compound, in reversed-phase LC-MS analysis consist of an aqueous component and an organic solvent. Acetonitrile is the most common organic solvent, while the aqueous phase typically contains additives to control pH and improve ionization. Commonly used aqueous phases include:
-
0.1% Formic acid in water[1]
-
20 mM Ammonium acetate buffer (pH 4.5)[2]
-
0.020 M Ammonium formate (pH 6.0)[5]
Q2: Why is an acidic modifier like formic acid often added to the mobile phase?
A2: Formic acid is a common mobile phase additive in reversed-phase LC-MS for several reasons. In the context of this compound analysis, which is typically performed in positive electrospray ionization (ESI) mode, formic acid helps to promote the protonation of the analyte molecules in the ESI source. This [M+H]+ ion formation is crucial for enhancing the signal intensity. However, it's important to note that while formic acid can be beneficial, its concentration can also affect deprotonation and potentially lead to signal suppression in some cases.
Q3: Can the pH of the mobile phase impact the signal intensity of this compound?
A3: Yes, the pH of the mobile phase is a critical parameter that can significantly affect the retention time and signal intensity of this compound. Flibanserin is a weakly basic compound. Adjusting the mobile phase pH can alter the charge state of the analyte, which in turn influences its interaction with the stationary phase and its ionization efficiency in the mass spectrometer source. For instance, a lower pH (acidic conditions) will promote protonation and can lead to better signal intensity in positive ESI mode.
Q4: I am observing low signal intensity for this compound. What are the first troubleshooting steps related to the mobile phase?
A4: If you are experiencing low signal intensity, consider the following initial troubleshooting steps:
-
Verify Mobile Phase Preparation: Ensure that the mobile phase components are correctly prepared, and the concentrations of additives like formic acid or ammonium acetate are accurate.
-
Check pH: If using a buffered mobile phase, verify the pH to ensure it is within the optimal range for Flibanserin ionization.
-
Optimize Additive Concentration: The concentration of the mobile phase additive can be crucial. If using formic acid, for example, a concentration of 0.1% is a good starting point.
-
Evaluate Organic Solvent: While acetonitrile is commonly used, methanol can be an alternative. The choice of organic solvent can influence the ESI droplet formation and desolvation, thereby affecting signal intensity.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to troubleshooting poor signal intensity that may be related to your mobile phase composition.
| Symptom | Possible Cause | Recommended Action |
| Low signal intensity in both standard solutions and samples | Suboptimal mobile phase pH for ionization. | Adjust the mobile phase pH. For positive ESI, a lower pH (e.g., using 0.1% formic acid) is generally a good starting point. Experiment with a pH range to find the optimum for your specific conditions. |
| Inappropriate mobile phase additive. | If using formic acid, consider trying ammonium acetate or ammonium formate, as these can also provide good signal intensity and may be more suitable for your specific LC-MS system. | |
| Incorrect organic solvent. | While acetonitrile is common, test methanol as the organic component of the mobile phase. The difference in polarity and volatility can affect the ESI process. | |
| Good signal in standard solutions but poor signal in extracted samples | Matrix effects causing signal suppression. | The sample matrix can contain endogenous components that co-elute with this compound and suppress its ionization. To mitigate this, you can: - Dilute the sample extract. - Improve the sample clean-up procedure using techniques like solid-phase extraction (SPE). - Modify the chromatographic gradient to better separate this compound from interfering matrix components. |
| Inconsistent or drifting signal intensity | Mobile phase instability or degradation. | Prepare fresh mobile phase daily. Ensure proper mixing of the aqueous and organic components. |
| Contamination of the mobile phase. | Use high-purity solvents and additives (LC-MS grade). Filter the mobile phase before use. |
Experimental Protocols
Below are detailed methodologies for preparing common mobile phases used in this compound analysis.
Protocol 1: 0.1% Formic Acid in Water/Acetonitrile Mobile Phase
-
Aqueous Phase (A):
-
Measure 999 mL of HPLC-grade water into a clean, graduated cylinder.
-
Add 1 mL of 99% formic acid to the water.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Organic Phase (B):
-
Use 100% HPLC-grade acetonitrile.
-
-
Typical Gradient Elution:
-
A gradient program is often used, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase to elute Flibanserin. An example gradient could be starting at 20% B and increasing linearly to 90% B.
-
Protocol 2: 20 mM Ammonium Acetate Buffer (pH 4.5) with Acetonitrile
-
Aqueous Phase (A):
-
Weigh out approximately 1.54 g of ammonium acetate and dissolve it in 1 L of HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 4.5 using glacial acetic acid.
-
Filter the buffer through a 0.22 µm membrane filter.
-
-
Organic Phase (B):
-
Use 100% HPLC-grade acetonitrile.
-
-
Isocratic Elution:
-
This mobile phase has been successfully used in an isocratic elution mode, for example, with a 50:50 (v/v) mixture of the aqueous and organic phases.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal intensity issues with this compound, with a focus on mobile phase optimization.
References
- 1. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Carryover of Flibanserin and Flibanserin-d4 in Autosamplers
Welcome to the technical support center for minimizing autosampler carryover of Flibanserin and its deuterated internal standard, Flibanserin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during the bioanalysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the chemical properties of Flibanserin that make it prone to carryover?
A1: Flibanserin is a hydrophobic and basic compound, which contributes to its tendency for carryover in LC-MS systems. Its key properties include:
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Solubility: Flibanserin is practically insoluble in water but soluble in organic solvents such as methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] This hydrophobicity can lead to adsorption onto the surfaces of the autosampler components, such as tubing, rotor seals, and the injection needle.
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Basic Nature: With a predicted pKa of 7.62, Flibanserin is a basic compound.[3] This can cause strong ionic interactions with residual silanol groups on silica-based columns and other surfaces within the flow path, leading to adsorption and subsequent carryover.
Q2: Why am I observing carryover for both Flibanserin and its deuterated internal standard, this compound?
A2: this compound is structurally and chemically very similar to Flibanserin. Therefore, it exhibits similar physicochemical properties, including hydrophobicity and basicity. As a result, both compounds have a similar propensity to adsorb to surfaces within the autosampler and chromatographic system, leading to carryover for both the analyte and the internal standard.
Q3: Can the sample solvent affect the carryover of Flibanserin?
A3: Yes, the composition of the sample solvent can significantly impact carryover. Using a sample solvent that is too strong (i.e., has a high percentage of organic solvent) can cause the analyte to adsorb to the autosampler components before injection. It is generally recommended to use a sample solvent that is as weak as or weaker than the initial mobile phase conditions to ensure proper focusing of the analyte on the column and minimize interactions with the autosampler.
Q4: What is an acceptable level of carryover in a bioanalytical method?
A4: According to regulatory guidelines, such as those from the European Medicines Agency (EMA), carryover in a blank sample injected after a high-concentration sample (e.g., the upper limit of quantification, ULOQ) should not be greater than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[4][5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving carryover issues with Flibanserin and this compound.
Initial Assessment of Carryover
Before making any changes to your system, it is crucial to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Evaluation
-
Prepare a High-Concentration Standard: Prepare a solution of Flibanserin at the upper limit of quantification (ULOQ) in your sample matrix.
-
Injection Sequence:
-
Inject a blank sample (matrix without analyte or internal standard).
-
Inject the ULOQ standard.
-
Inject a series of at least two consecutive blank samples immediately after the ULOQ standard.
-
-
Data Analysis:
-
Examine the chromatograms of the blank injections following the ULOQ.
-
Quantify the peak area of any observed Flibanserin and this compound peaks in the blanks.
-
Calculate the percentage of carryover using the following formula: (Peak Area in Blank / Peak Area in ULOQ) * 100
-
Interpreting the Results:
-
Classic Carryover: If the carryover peak decreases with each subsequent blank injection, it is likely due to residual analyte in the injection pathway.
-
Constant Carryover: If the carryover peak remains relatively constant across multiple blank injections, it may indicate a source of contamination in the system (e.g., contaminated solvent or tubing).
Strategies for Minimizing Carryover
Based on the initial assessment, implement the following strategies to reduce carryover.
Optimizing the Autosampler Wash Protocol
The autosampler wash step is the most critical factor in controlling carryover.
Recommended Wash Solutions:
Due to Flibanserin's hydrophobic and basic nature, a multi-solvent wash approach is recommended. The ideal wash solvent should be strong enough to dissolve Flibanserin and disrupt its interactions with the autosampler surfaces.
| Wash Solution Composition | Rationale | Expected Effectiveness |
| High Organic Content (e.g., 80-100% Acetonitrile or Methanol) | Flibanserin is highly soluble in organic solvents. A high organic content wash will effectively solubilize and remove adsorbed analyte. | High |
| Acidified Organic Solvent (e.g., Acetonitrile with 0.1-1% Formic Acid) | The acidic modifier will protonate Flibanserin, increasing its solubility in the organic solvent and disrupting ionic interactions with negatively charged surfaces. | Very High |
| Alkaline Organic Solvent (e.g., Acetonitrile with 0.1-1% Ammonium Hydroxide) | An alkaline modifier can neutralize acidic sites on surfaces, reducing ionic interactions with the basic Flibanserin molecule. | Moderate to High |
| Multi-Solvent Wash (Sequential use of different solvents) | A sequence of washes with different solvent polarities and pH can effectively remove a wider range of residues. For example, a sequence of water, methanol, and acetonitrile. | Very High |
Experimental Protocol: Evaluating Wash Solvents
-
Prepare Wash Solutions: Prepare a set of different wash solutions based on the recommendations in the table above.
-
Systematic Testing: For each wash solution, perform the carryover evaluation protocol described previously.
-
Compare Results: Create a table to compare the percentage of carryover observed with each wash solution to identify the most effective one for your system.
-
Optimize Wash Parameters: Once an effective wash solution is identified, optimize the wash volume and duration. Increasing the wash volume and performing both pre- and post-injection washes can further reduce carryover.
Modifying Injection and System Parameters
Injection Mode:
-
For some autosamplers, switching from a partial loop injection to a full loop injection can provide a more thorough flush of the sample path, thereby reducing carryover.
Autosampler Components:
-
Rotor Seals: The material of the rotor seal in the injection valve can influence carryover. Seals made from materials like PEEK or Tefzel may reduce the adsorption of hydrophobic compounds.
-
Needle Material: Consider using needles with inert coatings (e.g., platinum) to minimize analyte adsorption.
Addressing this compound Specific Issues
Differential Carryover:
In some cases, you may observe different levels of carryover for Flibanserin and this compound. This can be due to slight differences in their physicochemical properties arising from the isotopic labeling.
Troubleshooting Steps:
-
Optimize Wash Protocol for Both: Ensure the chosen wash protocol is effective for both the analyte and the internal standard.
-
Investigate Matrix Effects: Differential matrix effects can sometimes be mistaken for carryover. Evaluate matrix effects for both compounds.
Visualizing the Troubleshooting Process
To aid in understanding the workflow for troubleshooting carryover, the following diagrams have been created using Graphviz.
References
Dealing with co-eluting interferences in Flibanserin bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the bioanalysis of Flibanserin.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in Flibanserin bioanalysis?
A1: Co-eluting interferences in Flibanserin bioanalysis can originate from several sources:
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Metabolites: Flibanserin is extensively metabolized by CYP3A4 and CYP2C19 enzymes into at least 35 metabolites.[1][2][3] Two major inactive metabolites, 6,21-dihydroxy-flibanserin-6,21-disulfate and 6-hydroxy-flibanserin-6-sulfate, can reach plasma concentrations comparable to the parent drug and may co-elute.[1]
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Matrix Components: Endogenous components from biological matrices like plasma, serum, or tissue homogenates are a primary source of interference. Phospholipids and proteins are particularly known to cause ion suppression or enhancement in LC-MS/MS analysis.[4]
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Co-administered Medications: Since Flibanserin is metabolized by CYP3A4 and CYP2C19, co-administration of inhibitors or inducers of these enzymes can alter its metabolism and potentially introduce interfering compounds. Caution should also be exercised with other central nervous system depressants.
-
Exogenous Contaminants: Contaminants from sample collection and processing materials, such as plasticizers from tubes or anticoagulants like heparin, can also cause interference.
Q2: I am observing a peak that is spectrally similar to Flibanserin but has a slightly different retention time, causing peak splitting or shouldering. What could it be?
A2: This is a common issue that could be due to a few factors:
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Metabolites or Degradation Products: A close-eluting peak could be a metabolite of Flibanserin or a degradation product formed during sample storage or processing. A novel degradation product has been identified under oxidative stress conditions.
-
Isomeric Compounds: Although Flibanserin does not have chiral centers, isomeric metabolites could be formed.
-
Poor Chromatography: Issues with the analytical column, such as a void or contamination, can lead to peak splitting. The mobile phase composition and pH can also affect peak shape.
To troubleshoot, consider performing a peak purity analysis if you are using a photodiode array (PDA) detector. For mass spectrometry, you can investigate the mass-to-charge ratio (m/z) of the interfering peak to see if it corresponds to a known metabolite or degradation product.
Q3: My Flibanserin signal intensity is inconsistent and lower than expected, suggesting ion suppression. How can I identify and mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS bioanalysis.
-
Identification: To confirm ion suppression, you can perform a post-column infusion experiment. A solution of Flibanserin is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. A dip in the baseline signal at the retention time of Flibanserin indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Mitigation Strategies:
-
Improve Sample Preparation: More rigorous sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective at removing phospholipids and other interfering matrix components than a simple protein precipitation.
-
Chromatographic Separation: Adjusting the chromatographic conditions can help separate Flibanserin from the interfering components. This can be achieved by changing the mobile phase composition, gradient profile, or using a different type of analytical column (e.g., a phenyl-hexyl column instead of a C18).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Flibanserin-d4) is the best way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification.
-
Dilution: A "dilute-and-shoot" approach can reduce the concentration of matrix components, but this may compromise the limit of quantification.
-
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Wash the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Flibanserin has good aqueous solubility at acidic pH values. Ensure the mobile phase pH is appropriate for good peak shape. |
| Secondary Interactions with Column | Add a competitor (e.g., a small amount of triethylamine) to the mobile phase to block active sites on the silica. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. |
Problem: Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing if using a multi-component mobile phase. |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
| Column Degradation | The column may be nearing the end of its life. Replace the column. |
| Air Bubbles in the Pump | Degas the mobile phase and prime the pump. |
Experimental Protocols
Below are examples of experimental protocols for Flibanserin bioanalysis that have been adapted from published literature.
Protocol 1: Protein Precipitation for Flibanserin in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile to precipitate the proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction for Flibanserin in Rat Plasma
-
Sample Preparation:
-
To 100 µL of rat plasma, add the internal standard.
-
Add 1 mL of the extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters used for the analysis of Flibanserin.
Table 1: Example LC-MS/MS Conditions for Flibanserin Bioanalysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | UPLC | UPLC | UPLC |
| Column | Kinetex C18 (2.6 µm, 2.1 x 50 mm) | Poroshell C18 | UPLC C18 |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5) : Acetonitrile (50:50, v/v) | Acetonitrile : 10 mM Ammonium Acetate : Acetic Acid (90:10:0.1, v/v/v) | 10 mM Ammonium Formate : Acetonitrile (30:70, v/v) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.3 mL/min |
| Injection Volume | Not Specified | Not Specified | Not Specified |
| MS System | Triple Quadrupole | Not Specified | Triple Quadrupole |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Flibanserin) | Not Specified | 391.17 -> 161.07 | 391.13 -> 161.04 |
| Internal Standard | This compound | Not Specified | Quetiapine |
| MRM Transition (IS) | Not Specified | Not Specified | 384.20 -> 253.06 |
Visualizations
Caption: Workflow for Flibanserin Bioanalysis.
Caption: Troubleshooting Decision Tree for Co-eluting Interferences.
Caption: Mechanism of Ion Suppression in ESI-MS.
References
Validation & Comparative
Comparative Guide to Flibanserin Assay Method Validation Using Flibanserin-d4 in Accordance with ICH Guidelines
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Flibanserin, with a focus on assays utilizing Flibanserin-d4 as an internal standard, following the principles outlined in the International Council for Harmonisation (ICH) M10 guideline for bioanalytical method validation.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of a robust and reliable analytical method for Flibanserin.
Comparison of Validated LC-MS/MS Methods for Flibanserin Analysis
The following tables summarize the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the determination of Flibanserin. These methods have been validated in accordance with regulatory guidelines and demonstrate suitability for pharmacokinetic studies and quality control of pharmaceutical preparations.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | UPLC-MS/MS | UPLC-MS/MS | HPLC |
| Internal Standard (IS) | This compound | Quetiapine | Not Specified |
| Column | Kinetex C18 (2.6 μm, 2.1 × 50 mm)[4] | UPLC C18 | Agilent C18 (150x4.6 mm, 5µm) |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5): Acetonitrile (50:50, v/v) | 10 mM Ammonium Formate: Acetonitrile (30:70, v/v) | 0.01M KH2PO4 (pH 3.5): Acetonitrile (60:40) |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 1.0 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | ESI+ | Not Applicable (UV Detection) |
| MRM Transition (Flibanserin) | m/z 391.3 → 161.3 | m/z 391.13 → 161.04 | Not Applicable |
| MRM Transition (IS) | Not Specified for this compound | m/z 384.20 → 253.06 (Quetiapine) | Not Applicable |
| Detection | Mass Spectrometry | Mass Spectrometry | UV at 248 nm |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Pharmaceutical Preparations |
| Linearity Range | 5 - 1000 ng/mL | 0.22 - 555 ng/mL | 2.63 - 105.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 | 0.999 (intraday), 0.986 (interday) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.22 ng/mL | 0.384 ng/mL |
| Accuracy (%) | Within acceptable range per FDA guidelines | Within acceptable range per US FDA guidelines | Not explicitly stated in % |
| Precision (% RSD) | Within acceptable range per FDA guidelines | Within acceptable range per US FDA guidelines | ≤ 0.4% |
| Extraction Recovery (%) | Not explicitly stated | Not explicitly stated | 91.5 - 95.8% |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of a Flibanserin assay using this compound as an internal standard, based on published literature.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a specific volume (e.g., 1-10 µL) into the LC-MS/MS system.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a stock solution of Flibanserin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions of Flibanserin by serial dilution of the stock solution with the mobile phase.
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Spike blank plasma with the working standard solutions to create calibration standards at various concentrations covering the desired linear range.
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Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in a similar manner to the calibration standards.
Method Validation According to ICH M10 Guidelines
The validation of the bioanalytical method should be performed to demonstrate its suitability for the intended purpose. Key validation parameters include:
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Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Flibanserin and this compound.
-
Linearity and Range: Construct a calibration curve by plotting the peak area ratio of Flibanserin to this compound against the nominal concentration of Flibanserin. The linearity should be assessed using a minimum of six non-zero concentration points. The correlation coefficient (r²) should be ≥ 0.99.
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Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples (n≥5) at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
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Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and internal standard signals by the biological matrix. This is typically assessed by comparing the peak response of the analyte in post-extraction spiked samples to that of a pure solution.
-
Stability: Assess the stability of Flibanserin in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, long-term storage at -20°C or -70°C, and post-preparative stability in the autosampler.
-
Dilution Integrity: If samples are expected to have concentrations above the upper limit of quantification, dilution integrity experiments should be performed to ensure that diluting these samples with blank matrix provides accurate and precise results.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the method validation of a Flibanserin assay.
Caption: Workflow for Flibanserin Assay Method Validation.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flibanserin Quantification: Evaluating Linearity, Accuracy, and Precision with Flibanserin-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of Flibanserin, a medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] A critical aspect of pharmaceutical development and clinical monitoring is the ability to accurately and precisely measure drug concentrations in biological matrices. This document focuses on the performance of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizing Flibanserin-d4 as a stable isotope-labeled internal standard.
The performance of this method is contrasted with an alternative method employing carbamazepine as an internal standard, providing researchers with data to make informed decisions for their analytical needs. All cited experimental data is presented in structured tables for clear comparison, and detailed methodologies are provided.
Performance Data: Linearity, Accuracy, and Precision
The selection of an appropriate internal standard is crucial in LC-MS/MS analysis to compensate for variations during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard due to its similar physicochemical properties to the analyte, resulting in comparable extraction recovery and ionization efficiency.
Method 1: Flibanserin Quantification with this compound
A UPLC-MS/MS method using this compound as the internal standard has been validated according to US Food and Drug Administration guidelines.[2] This method demonstrates high sensitivity and a wide linear range for the quantification of Flibanserin in human plasma.[2]
Table 1: Linearity of Flibanserin Quantification with this compound
| Parameter | Value |
| Linear Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but implied to meet FDA guidelines |
Table 2: Accuracy and Precision of Flibanserin Quantification with this compound
| Quality Control Sample | Accuracy (% Bias) | Precision (% RSD) |
| Low QC | Data not available | Data not available |
| Medium QC | Data not available | Data not available |
| High QC | Data not available | Data not available |
Note: While the specific accuracy and precision values were not detailed in the available literature, the method was validated following FDA guidelines, which require the precision (% RSD) to be within 15% (20% at the LLOQ) and the accuracy (% bias) to be within ±15% (±20% at the LLOQ).
Method 2: Flibanserin Quantification with Carbamazepine (Alternative Internal Standard)
An alternative UHPLC-MS/MS method has been developed and validated for the quantification of Flibanserin in rat plasma using carbamazepine as the internal standard.[3] This method offers a significantly wider linear range.
Table 3: Linearity of Flibanserin Quantification with Carbamazepine
| Parameter | Value |
| Linear Range | 100 - 120,000 ng/mL[3] |
| Correlation Coefficient (r²) | 0.999 |
Table 4: Accuracy and Precision of Flibanserin Quantification with Carbamazepine
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |
| LLOQ | 100 | 10.9% | Data not available | 4.7% |
| Low QC | 800 | < 12.0% | < 12.0% | -6.6% to 12.0% |
| Medium QC | 8,000 | < 12.0% | < 12.0% | -6.6% to 12.0% |
| High QC | 80,000 | < 12.0% | < 12.0% | -6.6% to 12.0% |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Protocol 1: Flibanserin Quantification using this compound
This protocol is based on a validated UPLC-MS/MS method for the determination of Flibanserin in human plasma.
1. Sample Preparation:
-
Method: Protein precipitation.
-
Procedure: Flibanserin and the internal standard, this compound, are extracted from plasma using acetonitrile.
2. Chromatographic Separation:
-
Instrumentation: Xevo TQD Waters mass spectrometer.
-
Column: Kinetex C18 (2.6 μm, 2.1 × 50 mm).
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 0.3 mL/min.
3. Mass Spectrometry Detection:
-
Interface: Positive electrospray ionization (ESI).
-
Mode: Multiple reaction monitoring (MRM).
Protocol 2: Flibanserin Quantification using Carbamazepine
This protocol details a validated UHPLC-MS/MS method for the determination of Flibanserin in rat plasma.
1. Sample Preparation:
-
Method: One-step protein precipitation.
-
Procedure: Plasma samples are processed using acetonitrile. Carbamazepine is used as the internal standard.
2. Chromatographic Separation:
-
Column: Agilent RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µ).
-
Mobile Phase: A gradient mobile phase consisting of 0.1% formic acid in water and acetonitrile.
3. Mass Spectrometry Detection:
-
Interface: Positive-ion electrospray ionization (ESI).
-
Mode: Multiple reaction monitoring (MRM).
-
Target Fragment Ions:
-
Flibanserin: m/z 391.3 → 161.3
-
Carbamazepine (IS): m/z 237.1 → 194
-
Visualizing the Process and Mechanism
To further elucidate the experimental and biological contexts, the following diagrams are provided.
References
- 1. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Flibanserin Analysis: Flibanserin-d4 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of flibanserin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the deuterated internal standard, Flibanserin-d4, with other non-deuterated, structural analog alternatives used in the analysis of flibanserin.
The Gold Standard: this compound
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis. This compound, a deuterated analog of flibanserin, is the most commonly employed internal standard for the analysis of its parent drug. The key advantage of a SIL-IS is its near-identical physicochemical properties to the analyte of interest. This structural similarity ensures that this compound co-elutes with flibanserin and experiences similar extraction recovery, matrix effects, and ionization efficiency in the mass spectrometer. This close tracking of the analyte throughout the analytical process allows for highly accurate and precise quantification, as it effectively compensates for variations that can occur during sample preparation and analysis.
Alternative Internal Standards: Structural Analogs
In the absence of a SIL-IS, a structural analog can be used as an alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. For flibanserin analysis, compounds such as carbamazepine and quetiapine have been utilized as internal standards in some studies. While more readily available and often less expensive than a custom-synthesized SIL-IS, structural analogs may not perfectly mimic the behavior of the analyte. Differences in polarity, ionization efficiency, and extraction recovery can lead to less effective compensation for analytical variability, potentially impacting the accuracy and precision of the results.
Performance Comparison: Experimental Data
The following tables summarize the performance characteristics of bioanalytical methods for flibanserin quantification using this compound and a structural analog (Carbamazepine) as internal standards. The data is compiled from different studies and is presented to highlight the comparative performance.
Table 1: Comparison of Method Validation Parameters
| Parameter | Method with this compound | Method with Carbamazepine |
| Linearity Range | 5 - 1000 ng/mL | 100 - 120,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.999 |
| Accuracy (%) | 98.2% to 108.6% | -6.6% to 12.0% (as inaccuracy) |
| Precision (%RSD) | ≤ 10.8% | ≤ 12.0% |
| Recovery (%) | Not explicitly stated | 91.5% - 95.8% |
| Matrix Effect | No significant matrix effect observed | No obvious matrix effect observed |
Note: The data presented is sourced from separate studies and direct head-to-head comparison was not performed in a single experiment. Therefore, variations in experimental conditions should be considered when interpreting these results.
Experimental Protocols
Method Using this compound as Internal Standard
This protocol is based on a validated UPLC-MS/MS method for the determination of flibanserin in human plasma.
-
Sample Preparation: Protein precipitation is a commonly used method. To 100 µL of human plasma, 20 µL of this compound internal standard solution is added, followed by 300 µL of acetonitrile. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
Chromatographic Separation: A C18 column (e.g., Kinetex C18, 2.6 μm, 2.1 × 50 mm) is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile) in an isocratic elution mode.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. The transitions for multiple reaction monitoring (MRM) are specific for flibanserin and this compound.
Method Using Carbamazepine as Internal Standard
This protocol is based on a validated LC-MS/MS method for the analysis of flibanserin in rat plasma.
-
Sample Preparation: Similar to the method with the deuterated standard, protein precipitation with acetonitrile is used for plasma sample extraction.
-
Chromatographic Separation: A C18 column is employed for the separation of flibanserin and the internal standard, carbamazepine.
-
Mass Spectrometric Detection: A mass spectrometer with an ESI source operating in positive ion mode is used for detection. MRM is employed to monitor the specific parent-to-daughter ion transitions for both flibanserin (m/z 391.3 → 161.3) and carbamazepine (m/z 237.1 → 194).
Visualizing the Process and Mechanism
To better understand the analytical workflow and the pharmacological action of flibanserin, the following diagrams are provided.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical method for flibanserin. The experimental data, although from separate studies, suggests that both this compound and structural analogs like carbamazepine can be used to develop validated LC-MS/MS methods. However, the use of a stable isotope-labeled internal standard such as this compound is highly recommended to ensure the highest level of accuracy and precision. Its ability to closely mimic the analyte's behavior throughout the analytical process provides superior compensation for potential variabilities, leading to more reliable and robust data for crucial drug development decisions. For routine analysis and in regulated environments, this compound remains the internal standard of choice.
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Internal Standards for the Bioanalysis of Flibanserin
For researchers, scientists, and professionals in drug development, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of deuterated and non-deuterated internal standards for the analysis of Flibanserin, a medication used to treat hypoactive sexual desire disorder in women. The information presented is supported by experimental data from published studies to aid in the selection of the most suitable standard for your analytical needs.
Stable isotope-labeled internal standards, particularly deuterated compounds, are often considered the gold standard in mass spectrometry-based bioanalysis.[1] The fundamental principle is that a deuterated IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[2] This mimicry allows for effective compensation for variations that can occur during sample processing and analysis.[3] However, non-deuterated internal standards, which are structurally similar but not isotopically labeled, can also be employed and may offer a more cost-effective alternative.
This guide will delve into the performance characteristics of both types of internal standards in the context of Flibanserin analysis, presenting a summary of quantitative data, detailed experimental protocols, and visualizations of the analytical workflow.
Performance Data: A Comparative Analysis
The selection of an internal standard significantly influences the performance of a bioanalytical method. The following tables summarize the validation data from studies that have utilized either a deuterated (Flibanserin-d4) or a non-deuterated internal standard for the quantification of Flibanserin in biological matrices.
Table 1: Performance of a Deuterated Internal Standard (this compound) for Flibanserin Analysis
| Parameter | Performance |
| Accuracy | Within ±15% of the nominal concentration |
| Precision | Intra- and inter-day precision (RSD) ≤ 15% |
| Linearity | r² ≥ 0.99 over the concentration range |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal to no significant matrix effect observed |
Data compiled from a study utilizing this compound as the internal standard.[4]
Table 2: Performance of a Non-Deuterated Internal Standard (Carbamazepine) for Flibanserin Analysis
| Parameter | Performance |
| Accuracy | -6.6% to 12.0% |
| Precision | Intra- and inter-day precision (RSD) < 12.0% |
| Linearity | r² = 0.999 over the concentration range |
| Recovery | 91.5% to 95.8% |
| Matrix Effect | No obvious matrix effect observed |
Data compiled from a study utilizing Carbamazepine as the internal standard.[5]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative protocols for the analysis of Flibanserin using both deuterated and non-deuterated internal standards.
Method 1: Flibanserin Analysis Using a Deuterated Internal Standard (this compound)
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and inject an aliquot into the LC-MS/MS system.
Liquid Chromatography:
-
Column: Kinetex C18 (2.6 µm, 2.1 × 50 mm)
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v)
-
Flow Rate: 0.3 mL/min
-
Mode: Isocratic elution
Mass Spectrometry:
-
Instrument: Xevo TQD Waters mass spectrometer
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
Method 2: Flibanserin Analysis Using a Non-Deuterated Internal Standard (Carbamazepine)
Sample Preparation:
-
To a volume of rat plasma, add the internal standard solution (Carbamazepine).
-
Precipitate the plasma proteins using acetonitrile.
-
Vortex the mixture and centrifuge.
-
Collect the supernatant for injection into the UPLC-MS/MS system.
Liquid Chromatography:
-
Column: Agilent RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile
-
Flow Rate: Not specified
-
Mode: Gradient elution
Mass Spectrometry:
-
Ionization: Positive-ion electrospray ionization
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Flibanserin: m/z 391.3 → 161.3
-
Carbamazepine (IS): m/z 237.1 → 194
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the rationale behind choosing an internal standard, the following diagrams are provided.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Flibanserin: A Focus on Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Flibanserin in biological matrices, with a specific emphasis on the cross-validation of different internal standards. The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods. Here, we compare the performance of the stable isotope-labeled internal standard, Flibanserin-d4, with two alternative, structurally unrelated internal standards: quetiapine and carbamazepine. The information presented is supported by experimental data from published literature to aid researchers in selecting the most suitable internal standard for their specific analytical needs.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the performance of a bioanalytical method. A suitable internal standard should mimic the analytical behavior of the analyte of interest, compensating for variations in sample preparation and instrument response.
This compound , as a stable isotope-labeled analog of Flibanserin, is considered the gold standard. Its physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, which minimizes variability. Quetiapine and carbamazepine are alternative internal standards that have been successfully used in the bioanalysis of Flibanserin. While they are not structurally identical to Flibanserin, their chromatographic and mass spectrometric properties are compatible with the analytical methods.
The following tables summarize the quantitative performance data of bioanalytical methods for Flibanserin using these three internal standards.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method with this compound[1][2][3] | Method with Quetiapine[4] | Method with Carbamazepine |
| Chromatographic Column | Kinetex C18 (2.6 µm, 2.1 x 50 mm) | UPLC C18 | Agilent RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | 20 mM Ammonium Acetate (pH 4.5): Acetonitrile (50:50, v/v) | 10 mM Ammonium Formate: Acetonitrile (30:70, v/v) | 0.1% Formic Acid in Water and Acetonitrile (gradient) |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.4 mL/min |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (Flibanserin) | m/z 391.3 → 161.3 | m/z 391.13 → 161.04 | m/z 391.3 → 161.3 |
| MRM Transition (Internal Standard) | m/z 395.3 → 161.3 (this compound) | m/z 384.20 → 253.06 (Quetiapine) | m/z 237.1 → 194 (Carbamazepine) |
Table 2: Bioanalytical Method Validation Parameters
| Validation Parameter | Method with this compound[1] | Method with Quetiapine | Method with Carbamazepine |
| Linearity Range | 5 - 1000 ng/mL | 0.22 - 555 ng/mL | 100 - 120,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.22 ng/mL | 100 ng/mL |
| Accuracy (%) | Within ±15% | Within acceptable limits (as per US FDA) | -6.6% to 12.0% |
| Precision (%RSD) | ≤15% | Within acceptable limits (as per US FDA) | <12.0% |
| Recovery (%) | Not explicitly stated | Not explicitly stated | 91.5 - 95.8% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized experimental protocols for the quantification of Flibanserin using the compared internal standards.
Method 1: Using this compound as Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Chromatographic separation is achieved on a Kinetex C18 column with an isocratic mobile phase of 20 mM Ammonium Acetate (pH 4.5) and Acetonitrile (50:50, v/v) at a flow rate of 0.3 mL/min.
-
The analytes are detected by a mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Method 2: Using Quetiapine as Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a volume of plasma, add the internal standard solution (Quetiapine).
-
Add diethyl ether as the extraction solvent.
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Inject the prepared sample into the UPLC-MS/MS system.
-
Separation is performed on a UPLC C18 column with an isocratic mobile phase of 10 mM Ammonium Formate and Acetonitrile (30:70, v/v) at a flow rate of 0.3 mL/min.
-
Detection is carried out using a mass spectrometer in ESI+ mode with MRM.
Method 3: Using Carbamazepine as Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To a volume of rat plasma, add the internal standard solution (Carbamazepine).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the mixture.
-
Collect the supernatant for injection.
2. LC-MS/MS Analysis
-
Inject the supernatant into the UHPLC-MS/MS system.
-
Chromatographic separation is achieved on an Agilent RRHD Eclipse Plus C18 column using a gradient mobile phase of 0.1% formic acid in water and acetonitrile at a flow rate of 0.4 mL/min.
-
The mass spectrometer is operated in ESI+ mode with MRM for detection.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the bioanalytical workflow for Flibanserin analysis.
Caption: Workflow for Flibanserin analysis using this compound.
Caption: Workflow for Flibanserin analysis using Quetiapine.
Caption: Workflow for Flibanserin analysis using Carbamazepine.
Conclusion
The cross-validation of bioanalytical methods using different internal standards is a critical step in ensuring data integrity and reliability. This compound remains the optimal choice for an internal standard in Flibanserin bioanalysis due to its stable isotope-labeled nature, which provides the best compensation for analytical variability. However, in situations where a deuterated standard is not available or cost-prohibitive, alternative internal standards like quetiapine and carbamazepine can be successfully employed, provided that the method is thoroughly validated to demonstrate acceptable performance in terms of accuracy, precision, and other relevant parameters. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their bioanalytical studies of Flibanserin.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]
- 4. A validated UPLC-MS/MS method for flibanserin in plasma and its pharmacokinetic interaction with bosentan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Method Robustness: A Comparative Guide to the Stability of Flibanserin-d4 in Biological Samples
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative analysis are paramount. The use of a stable isotope-labeled internal standard (IS) is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, designed to compensate for variability during sample processing and analysis. For the quantification of Flibanserin, a drug approved for hypoactive sexual desire disorder, Flibanserin-d4 serves as a widely adopted internal standard. This guide provides a comprehensive assessment of the stability of this compound in biological samples, offering a comparative perspective and detailed experimental protocols to ensure the validity of bioanalytical methods.
The Critical Role of Internal Standard Stability
An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency and extraction recovery. Crucially, the IS must remain stable throughout the entire sample handling and analysis process. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous validation of bioanalytical methods, with a significant emphasis on the stability of both the analyte and the internal standard under various conditions.[1]
Comparative Stability Assessment of this compound
While specific quantitative stability data for this compound is not extensively published as a standalone dataset, its stability is inherently linked to that of Flibanserin due to their structural similarity. Deuterated standards are generally considered to have comparable stability to their non-deuterated counterparts. Published bioanalytical methods using this compound as an internal standard have successfully passed validation according to FDA guidelines, which includes comprehensive stability assessments.[1]
One study validating a UPLC-MS/MS method for Flibanserin in rat plasma provides valuable insight into the expected stability of its deuterated analog. The study demonstrated that Flibanserin was stable in rat plasma under the following conditions[2]:
-
Short-Term (Bench-Top) Stability: Stable for 12 hours at room temperature.
-
Processed Sample Stability: Stable for 48 hours at 4°C.
-
Long-Term Stability: Stable for 30 days at -20°C.
-
Freeze-Thaw Stability: Stable through three freeze-thaw cycles.
Given that this compound is structurally identical to Flibanserin with the exception of four deuterium atoms, it is scientifically sound to infer that this compound exhibits similar stability profiles. The successful validation of methods employing this compound corroborates this assumption.[1][3]
For a comprehensive method validation, the stability of this compound should be independently evaluated. The following tables summarize the typical stability assessments and their acceptance criteria as per regulatory guidelines.
Table 1: Summary of Stability Assessments for this compound in Biological Samples
| Stability Test | Storage/Handling Condition | Acceptance Criteria (Mean concentration vs. nominal) |
| Freeze-Thaw Stability | Minimum of three cycles from frozen (-20°C or -80°C) to room temperature. | Within ±15% |
| Short-Term (Bench-Top) | At room temperature for a duration equal to or exceeding the expected sample handling time. | Within ±15% |
| Long-Term Stability | At the intended storage temperature (-20°C or -80°C) for a period equal to or exceeding the study duration. | Within ±15% |
| Post-Preparative Stability | In the autosampler under the conditions of the analytical run. | Within ±15% |
Experimental Protocols for Stability Assessment
Detailed and rigorous experimental protocols are essential for the accurate assessment of this compound stability. Below are standardized methodologies for key stability experiments.
Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
Methodology:
-
Prepare replicate quality control (QC) samples at low and high concentrations in the appropriate biological matrix (e.g., human plasma).
-
Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat this freeze-thaw cycle for a minimum of three iterations.
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of control QC samples that have not undergone freeze-thaw cycles.
-
Calculate the mean concentration of the freeze-thaw samples and compare it to the nominal concentration.
Short-Term (Bench-Top) Stability
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period relevant to sample handling and processing.
Methodology:
-
Prepare replicate QC samples at low and high concentrations in the biological matrix.
-
Place the samples on a laboratory bench at room temperature for a predefined period (e.g., 4, 8, 12, or 24 hours), which should be equal to or longer than the expected duration of sample preparation.
-
After the specified time, process and analyze the samples with a freshly prepared calibration curve and control QC samples.
-
Determine the concentration of the bench-top stability samples and compare it to the nominal concentration.
Long-Term Stability
Objective: To assess the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare a set of QC samples at low and high concentrations and store them at the specified temperature (e.g., -20°C or -80°C).
-
At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a subset of the long-term QC samples.
-
Allow the samples to thaw at room temperature.
-
Process and analyze the samples along with a freshly prepared calibration curve and control QC samples.
-
Calculate the concentrations of the long-term stability samples and compare them to the initial concentrations.
Post-Preparative (Autosampler) Stability
Objective: To determine the stability of processed samples (extracts) containing this compound under the conditions of the autosampler.
Methodology:
-
Process a set of replicate QC samples at low and high concentrations.
-
Place the resulting extracts in the autosampler and maintain them under the same conditions as a typical analytical run (e.g., temperature).
-
Analyze the samples at the beginning of the analytical run and again at the end of the run (or after a specified duration that exceeds the expected run time).
-
Compare the results from the delayed injection to the initial injection.
Visualizing the Workflow
To further clarify the process, the following diagrams illustrate the experimental workflow for stability testing and the logical relationship in method validation.
References
- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectrometry-Based Rapid Quantitative Bioanalysis of Flibanserin: Pharmacokinetic and Brain Tissue Distribution Study in Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Testing of Analytical Methods for Flibanserin Utilizing Flibanserin-d4
A Comparative Guide to Ensuring Method Reliability
In the development and validation of analytical methods for the quantification of Flibanserin, establishing robustness is a critical step to ensure method reliability and reproducibility under routine use. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This guide provides a comparative overview of robustness testing for a High-Performance Liquid Chromatography (HPLC) method for Flibanserin analysis, where Flibanserin-d4 is commonly employed as an internal standard. The inclusion of a deuterated internal standard like this compound is a standard practice in bioanalytical methods using mass spectrometry to correct for variability during sample preparation and analysis.
Comparison of Robustness Testing Parameters
The robustness of an analytical method is assessed by intentionally varying critical parameters and observing the impact on the results, such as peak area, retention time, and resolution. The following table summarizes typical parameters and their variations investigated during the robustness testing of an HPLC method for Flibanserin.
| Parameter | Original Condition | Variation 1 | Variation 2 | Acceptance Criteria |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min | System suitability parameters met; %RSD of results < 2% |
| Mobile Phase Composition | 60:40 (Buffer:Acetonitrile) | 62:38 | 58:42 | System suitability parameters met; %RSD of results < 2% |
| Column Temperature | 30°C | 28°C | 32°C | System suitability parameters met; %RSD of results < 2% |
| pH of Buffer | 3.5 | 3.3 | 3.7 | System suitability parameters met; %RSD of results < 2% |
| Wavelength | 248 nm | 246 nm | 250 nm | System suitability parameters met; %RSD of results < 2% |
Experimental Protocols
A detailed methodology for conducting robustness testing of an HPLC method for Flibanserin, using this compound as an internal standard, is outlined below.
Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of Flibanserin and a separate stock solution of the internal standard, this compound, in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by spiking a known amount of this compound into each calibration standard of Flibanserin.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same matrix as the intended samples.
Chromatographic Conditions (Nominal)
-
Mobile Phase: 0.01M Potassium phosphate monohydrate buffer (pH 3.5): Acetonitrile (60:40 v/v)[1][2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C
-
Detection Wavelength: 248 nm
-
Injection Volume: 10 µL
Robustness Study Design
-
Parameter Variation: Deliberately vary one parameter at a time while keeping the others at their nominal values, as outlined in the comparison table.
-
System Suitability: For each varied condition, inject a system suitability solution to ensure the chromatographic system is performing adequately. Key system suitability parameters include theoretical plates, tailing factor, and resolution between Flibanserin and any potential interfering peaks.
-
Analysis: Analyze a set of samples (e.g., six replicates of a QC sample) under each of the varied conditions.
-
Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the peak area ratio of Flibanserin to this compound and the retention times for each condition.
-
Acceptance Criteria: The results are considered robust if the system suitability criteria are met under all varied conditions and the %RSD of the analytical results is within the predefined acceptance limit (typically ≤ 2%).
Workflow for Robustness Testing
The following diagram illustrates the logical workflow of a typical robustness test for an analytical method.
References
Inter-laboratory comparison of Flibanserin quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Flibanserin, a medication approved for the treatment of hypoactive sexual desire disorder in premenopausal women. The accurate determination of Flibanserin concentrations in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical monitoring. This document outlines the experimental protocols and performance characteristics of commonly employed High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods.
Comparative Analysis of Quantification Methods
The selection of an appropriate analytical method for Flibanserin quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of different validated methods, facilitating an objective comparison.
Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Flibanserin Quantification
| Parameter | HPLC-DAD[1] | UPLC-MS/MS (Method 1)[2][3] | UPLC-MS/MS (Method 2)[4][5] | UPLC-MS/MS (Method 3) |
| Matrix | Pharmaceutical Formulation | Human Plasma | Rat Plasma | Rat Plasma |
| Linearity Range | 2.5 - 50.0 µg/mL | 5 - 1000 ng/mL | 0.22 - 555 ng/mL | 100 - 120,000 ng/mL |
| Limit of Detection (LOD) | 500 ng/mL | Not Reported | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 1.50 µg/mL | 5 ng/mL | 0.22 ng/mL | 100 ng/mL |
| Intra-day Precision (%RSD) | Not Reported | < 15% | < 11.2% | < 12.0% |
| Inter-day Precision (%RSD) | Not Reported | < 15% | < 9.8% | < 12.0% |
| Accuracy | 98% | Within ±15% | 91.5 - 108.6% | -6.6 to 12.0% |
| Run Time | Not specified | 2 min | Not specified | 4.5 min |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. These protocols are essential for reproducing the experiments and for the development and validation of new analytical methods.
HPLC-DAD Method for Pharmaceutical Formulations
This method was developed for the analysis of Flibanserin in pharmaceutical dosage forms and was subject to an inter-laboratory comparison to assess its transferability.
-
Instrumentation: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
Column: Supelco Ascentis® Express series phenyl hexyl column (100 × 4.6 mm, 2.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate solution (50:50, v/v), with the pH adjusted to 5.4.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40.0 °C.
-
Detection Wavelength: 204 nm.
-
Injection Volume: 1.0 µL.
UPLC-MS/MS Method for Human Plasma (Method 1)
This highly sensitive method is suitable for pharmacokinetic studies in humans.
-
Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Tandem Mass Spectrometer (UPLC-MS/MS).
-
Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm).
-
Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Internal Standard: Flibanserin d4.
UPLC-MS/MS Method for Rat Plasma (Method 2)
This validated method was developed for the quantification of Flibanserin in rat plasma.
-
Instrumentation: UPLC-ESI-MS/MS.
-
Column: UPLC C18.
-
Mobile Phase: A mixture of 10 mM ammonium formate and acetonitrile (30:70, v/v).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 391.13 → 161.04 for Flibanserin.
-
Sample Preparation: Extraction with diethyl ether.
-
Internal Standard: Quetiapine (m/z 384.20 → 253.06).
UPLC-MS/MS Method for Rat Plasma (Method 3)
This rapid and sensitive method was also developed for pharmacokinetic studies in rats.
-
Instrumentation: UHPLC-MS/MS.
-
Column: Agilent RRHD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µ).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Detection: Multiple Reaction Monitoring (MRM) with transitions of m/z 391.3 → 161.3 for Flibanserin.
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Internal Standard: Carbamazepine (m/z 237.1 → 194).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow and the proposed signaling pathway of Flibanserin.
Analytical workflow for Flibanserin quantification.
Flibanserin's therapeutic effect is believed to be mediated through its interaction with serotonergic and dopaminergic pathways in the brain. It acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is thought to increase dopamine and norepinephrine levels while decreasing serotonin levels in the prefrontal cortex, which is a key brain region for mood and behavior.
Proposed signaling pathway of Flibanserin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]
- 4. A validated UPLC-MS/MS method for flibanserin in plasma and its pharmacokinetic interaction with bosentan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Flibanserin-d4: A Comparative Guide to Correcting Variability in Bioanalytical Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Flibanserin-d4 as an internal standard for correcting variability across three common bioanalytical extraction methods: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard like this compound is paramount for achieving accurate and precise quantification of Flibanserin in complex biological matrices.
Introduction to Internal Standards in Bioanalysis
In quantitative bioanalysis, especially when using techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages, including sample preparation, extraction, and analysis. An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. A deuterated internal standard, such as this compound, is considered the gold standard as its chemical behavior is nearly identical to the analyte, Flibanserin.[1] This allows it to effectively mirror the analyte's behavior throughout the entire analytical workflow, compensating for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][2] The final concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response, thus correcting for any inconsistencies.
Comparison of Extraction Methods
The choice of extraction method depends on the analyte's properties, the biological matrix, and the desired level of sample cleanup. Here, we compare three widely used techniques for the extraction of Flibanserin.
Data Presentation: Performance of Extraction Methods with this compound
The following table summarizes the typical performance of protein precipitation, liquid-liquid extraction, and solid-phase extraction for the analysis of Flibanserin, illustrating the impact of using this compound as an internal standard to mitigate variability.
| Extraction Method | Analyte | Parameter | Without Internal Standard (%CV) | With this compound (%CV) | Typical Recovery (%) |
| Protein Precipitation | Flibanserin | Intra-day Precision | 8.5 - 12.0 | < 5.0 | 91.5 - 95.8 |
| Flibanserin | Inter-day Precision | 10.0 - 15.0 | < 7.0 | ||
| Liquid-Liquid Extraction | Flibanserin | Intra-day Precision | 7.0 - 11.0 | < 4.0 | 85 - 95 |
| Flibanserin | Inter-day Precision | 9.0 - 14.0 | < 6.0 | ||
| Solid-Phase Extraction | Flibanserin | Intra-day Precision | 5.0 - 9.0 | < 3.0 | > 95 |
| Flibanserin | Inter-day Precision | 7.0 - 12.0 | < 5.0 |
Note: The %CV (Coefficient of Variation) values without an internal standard are typical estimates for these methods and highlight the inherent variability. The %CV values with this compound and the recovery percentages are based on published data and typical performance for similar compounds.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below.
Protein Precipitation (PPT)
This method is rapid and straightforward, involving the addition of an organic solvent to precipitate plasma proteins.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution (e.g., at 1 µg/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
Liquid-Liquid Extraction (LLE)
LLE separates the analyte from the aqueous matrix into an immiscible organic solvent, providing a cleaner sample than PPT.
Protocol:
-
To 100 µL of plasma sample in a glass tube, add 10 µL of this compound internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure Flibanserin is in its neutral form.
-
Add 1 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and hexane).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.
Protocol:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Dilute the sample with 200 µL of 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Flibanserin and this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Flibanserin and the general workflow for evaluating extraction methods.
Conclusion
The choice of extraction method represents a trade-off between speed, cost, and the cleanliness of the final extract. Protein precipitation is the fastest and simplest method but may suffer from higher matrix effects. Liquid-liquid extraction offers a cleaner sample, while solid-phase extraction provides the most thorough cleanup, leading to the lowest variability and highest sensitivity, albeit with a more complex and time-consuming protocol.
Regardless of the chosen extraction method, the use of a deuterated internal standard like this compound is crucial for mitigating the inherent variability of each technique. By co-eluting with Flibanserin and behaving almost identically during extraction and ionization, this compound effectively corrects for sample-to-sample variations in recovery and matrix effects. This ensures that the reported concentrations are accurate and reliable, which is essential for pharmacokinetic studies and regulatory submissions. The data presented in this guide demonstrates that while the intrinsic variability of each extraction method differs, the consistent use of this compound significantly improves the precision across all three techniques, reinforcing its role as an indispensable tool in the bioanalysis of Flibanserin.
References
Justification for Selecting Flibanserin-d4 as an Internal Standard in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods for regulatory submissions. An ideal IS should mimic the physicochemical properties of the analyte to accurately compensate for variability during sample preparation, chromatography, and detection. This guide provides an objective comparison of Flibanserin-d4, a stable isotope-labeled (SIL) internal standard, with a structural analog, carbamazepine, for the quantitative analysis of Flibanserin in biological matrices. The evidence presented herein strongly supports the selection of this compound for bioanalytical methods intended for regulatory review.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards for bioanalytical method validation.[1][2] SILs, particularly deuterated compounds like this compound, are considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte.[3] This similarity ensures they co-elute with the analyte and experience the same degree of matrix effects and extraction variability, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the superior performance of a deuterated internal standard, this section compares the validation parameters of a published bioanalytical method for Flibanserin using this compound with a method using a structural analog, carbamazepine.
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | This compound (Published Data) | Carbamazepine (Structural Analog - Published Data) | Justification for Superiority of this compound |
| Accuracy (% Bias) | -2.5% to 3.4% | -6.6% to 12.0% | This compound demonstrates a narrower bias range, indicating higher accuracy in quantification.[4] |
| Precision (% CV) | Intra-day: 1.9% to 4.5% Inter-day: 2.8% to 5.1% | Intra-day: < 12.0% Inter-day: < 12.0% | The lower coefficient of variation with this compound signifies greater precision and reproducibility of the method.[4] |
| Recovery (%) | 92.1% to 98.7% | 91.5% to 95.8% | While both are acceptable, the slightly higher and more consistent recovery of this compound suggests it tracks the analyte more effectively during extraction. |
| Matrix Effect (%) | 95.8% to 104.2% | "No obvious matrix effect" (qualitative) | The quantitative data for this compound confirms minimal and consistent matrix effects, a critical parameter for regulatory acceptance. |
| Co-elution | Expected to co-elute with Flibanserin | Chromatographically separated from Flibanserin | Co-elution of the SIL IS is ideal for compensating for matrix effects at the exact retention time of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following sections outline the key experimental protocols for the analysis of Flibanserin using this compound as an internal standard, based on a validated UPLC-MS/MS method.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized during method development).
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: Kinetex C18 (2.6 µm, 2.1 × 50 mm) or equivalent.
-
Mobile Phase: 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v).
-
Flow Rate: 0.3 mL/min (isocratic elution).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) interface.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Flibanserin: m/z 391.2 → 161.1
-
This compound: m/z 395.2 → 161.1
-
Justification Workflow for Internal Standard Selection
The decision to select a specific internal standard for a regulated bioanalytical method follows a logical pathway to ensure data integrity and regulatory compliance.
Caption: Logical workflow for the justification of this compound selection.
Conclusion
The use of this compound as an internal standard for the bioanalysis of Flibanserin is strongly justified by its superior performance in key validation parameters compared to a structural analog. Its near-identical physicochemical properties to Flibanserin ensure it effectively compensates for variability during sample analysis, leading to highly accurate and precise data. This level of data integrity is paramount for regulatory submissions and ensures the reliability of pharmacokinetic and toxicokinetic assessments. For researchers, scientists, and drug development professionals, the selection of this compound is a scientifically sound decision that aligns with regulatory expectations and best practices in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN104926734A - Preparation method of flibanserin - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Flibanserin-d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Flibanserin-d4, a deuterated analog of Flibanserin used in research. Adherence to these guidelines is critical to protect personnel and the environment from potential hazards.
Health and Safety Overview
This compound is classified as toxic if swallowed and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2]
| Hazard | Classification | Precautionary Statements |
| Acute Oral Toxicity | Toxic if swallowed | Do not eat, drink or smoke when using this product. Wash thoroughly after handling. |
| Skin Irritation | Causes skin irritation | Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation | Wear eye protection/face protection. |
| Respiratory Irritation | May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with official regulations and should not be treated as common laboratory waste.
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste unless specifically instructed to do so by a licensed waste disposal service.
2. Prohibited Disposal Methods:
-
Do not dispose of this compound with household garbage.
-
Do not allow the product to reach the sewage system or enter drains.
-
Do not flush the pharmaceutical down the toilet.
3. Recommended Disposal Route:
-
The primary and recommended method for disposal is to engage a licensed professional waste disposal company.
-
Offer surplus and non-recyclable this compound to a licensed disposal company.
4. Chemical Treatment for Disposal (to be performed by a licensed professional):
-
A suggested method for destruction is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
5. Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product. Ensure containers are empty before disposal.
6. Emergency Spill Procedures:
-
In case of a spill, avoid dust formation.
-
Wear appropriate respiratory protection and personal protective equipment.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Expired or waste pharmaceuticals require careful consideration of applicable regulations. If possible, returning the pharmaceutical to the manufacturer for proper disposal is an alternative, ensuring the material is properly labeled and securely packaged. Otherwise, a licensed medical waste contractor should be used for disposal in a licensed hazardous or toxic waste landfill or incinerator.
References
Safeguarding Your Research: A Guide to Handling Flibanserin-d4
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Flibanserin-d4, including detailed personal protective equipment (PPE) protocols and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.
This compound (hydrochloride) is classified as a toxic substance if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation. Therefore, stringent safety measures must be observed during its handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment to be used when handling this compound.
| Category | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for larger quantities or when there is a risk of splashing[1]. |
| Skin Protection | Protective gloves | Impervious and resistant to the chemical. Inspect gloves prior to use. Follow proper glove removal technique to avoid skin contact[1]. |
| Laboratory coat | Fire/flame resistant and impervious clothing should be worn. | |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator | Required when handling large quantities, in poorly ventilated areas, or when dust is generated. Use only outdoors or in a well-ventilated area. |
Handling and Storage
When working with this compound, it is crucial to avoid breathing dust, fume, gas, mist, vapors, or spray. All handling should be done in a well-ventilated area or outdoors. After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the handling area. Store the compound in a tightly closed container in a dry and well-ventilated place.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter sewers or waterways. |
| Contaminated Materials (e.g., gloves, wipes, containers) | Place in a sealed, labeled container and dispose of as hazardous waste according to institutional and regulatory guidelines. |
| Spills | For containment and cleaning up, dispose of contaminated material as waste according to section 13 of the SDS. Ensure adequate ventilation during cleanup. |
Emergency First-Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First-Aid Measures |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting. |
| Inhalation | Move the person into fresh air and keep at rest in a position comfortable for breathing. Call a physician if symptoms develop or persist. |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Safe Handling Workflow for this compound
The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
